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  • Product: 4-Morpholinemethanethiol
  • CAS: 4432-42-2

Core Science & Biosynthesis

Foundational

Synthesis and Purification of 4-Morpholinemethanethiol: A Comprehensive Technical Guide

Executive Summary 4-Morpholinemethanethiol (CAS: 4432-42-2)[1] is a highly reactive N,S-hemiacetal characterized by a morpholine ring substituted at the nitrogen with a methanethiol moiety (SMILES: C(S)N1CCOCC1)[2]. With...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Morpholinemethanethiol (CAS: 4432-42-2)[1] is a highly reactive N,S-hemiacetal characterized by a morpholine ring substituted at the nitrogen with a methanethiol moiety (SMILES: C(S)N1CCOCC1)[2]. With a molecular weight of 133.21 g/mol and a lipophilicity (LogP) of 0.30[1], this compound serves as a critical intermediate in the synthesis of radioprotective agents, Bunte salts, and specialized sulfur-donating reagents[3]. Because N,S-acetals containing free thiol groups are prone to thermodynamic degradation, synthesizing and isolating 4-morpholinemethanethiol requires strict kinetic control. This whitepaper details the mechanistic rationale, optimized synthetic protocols, and rigorous purification strategies necessary to isolate this compound while mitigating the formation of symmetrical thioether side products[4].

Mechanistic Principles and Reaction Causality

The synthesis of 4-morpholinemethanethiol relies on a three-component Mannich-type condensation between morpholine, formaldehyde, and hydrogen sulfide (H₂S). As a Senior Application Scientist, it is critical to understand the causality behind each phase of this reaction to prevent yield loss.

  • Hemiaminal Formation: Morpholine acts as the initial nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms an unstable hemiaminal intermediate.

  • Iminium Ion Generation: Under neutral to slightly acidic aqueous conditions, the hemiaminal spontaneously dehydrates, yielding a highly electrophilic iminium ion.

  • Thiolation (Kinetic vs. Thermodynamic Control): Hydrogen sulfide, a potent nucleophile, attacks the iminium carbon to form the target N,S-hemiacetal[3].

The Causality of Temperature Control: The primary challenge in this synthesis is the over-alkylation of H₂S. Because 4-morpholinemethanethiol contains a highly nucleophilic primary thiol (-SH), it can readily react with a second equivalent of the iminium ion to form the symmetrical thioether, bis(4-morpholinylmethyl) sulfide[4]. To prevent this thermodynamic sink, the reaction must be strictly maintained at low temperatures (0–5 °C), and H₂S must be maintained in stoichiometric excess during the critical carbon-sulfur bond-forming step.

Mechanism Morph Morpholine (Nucleophile) Hemiaminal Hemiaminal Intermediate [Unstable] Morph->Hemiaminal Condensation Form Formaldehyde (Electrophile) Form->Hemiaminal Condensation Iminium Iminium Ion [Reactive Intermediate] Hemiaminal->Iminium -H2O Product 4-Morpholinemethanethiol (Target N,S-Acetal) Iminium->Product +H2S (0-5 °C) H2S Hydrogen Sulfide (Thiol Source) H2S->Product SideProd Bis(4-morpholinylmethyl) sulfide [Side Product] Product->SideProd Excess Iminium / Heat

Mechanistic pathway for the synthesis of 4-Morpholinemethanethiol from morpholine and formaldehyde.

Quantitative Stoichiometry

To enforce kinetic control and ensure complete conversion, the stoichiometric ratios must heavily favor the thiolating agent.

Table 1: Stoichiometric Matrix and Reagent Properties

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Morpholine 87.121.087.1 g (87 mL)Primary Amine / Nucleophile
Formaldehyde (37% aq) 30.031.0585.2 g (78 mL)C1 Electrophile Source
Hydrogen Sulfide (H₂S) 34.082.5Excess (Sparged)Nucleophilic Thiolating Agent
Dichloromethane (DCM) 84.93N/A300 mLExtraction Solvent

Step-by-Step Experimental Protocol

Safety Warning: Hydrogen sulfide is an extremely hazardous, acutely toxic, and highly flammable gas with an IDLH (Immediately Dangerous to Life or Health) limit of 100 ppm[5]. This protocol must be executed in a high-velocity fume hood equipped with basic scrubber systems.

  • Iminium Pre-formation: Charge a 500 mL three-necked round-bottom flask with 37% aqueous formaldehyde (78 mL). Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • Amine Addition: Equip the flask with a pressure-equalizing dropping funnel. Add morpholine (87 mL) dropwise over 45 minutes. Causality: The condensation is highly exothermic; rapid addition will cause temperature spikes, leading to polymerization of formaldehyde. Maintain the internal temperature strictly below 5 °C. Stir for an additional 30 minutes post-addition.

  • Thiolation (H₂S Sparging): Introduce H₂S gas via a subsurface sparging tube[5]. The gas should be bubbled through the vigorously stirred solution at a controlled rate for 2 hours.

    • In-Process Validation: The reaction mixture will transition from clear to a cloudy emulsion as the less water-soluble N,S-hemiacetal forms.

  • Quenching: Purge the system with inert nitrogen gas for 30 minutes to safely displace unreacted H₂S into a 10% NaOH scrubber cascade.

Downstream Processing & Purification

Because 4-morpholinemethanethiol is a relatively low molecular weight N,S-acetal, it is susceptible to thermal reversion back into the iminium ion and free thiol if exposed to high heat.

  • Liquid-Liquid Extraction: Transfer the aqueous emulsion to a separatory funnel. Extract with cold dichloromethane (3 × 100 mL). The target compound partitions cleanly into the organic phase due to its LogP of 0.30[1].

  • Drying: Wash the combined organic layers with cold brine (50 mL) to remove residual formaldehyde, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator. Causality: The water bath must not exceed 25 °C to prevent thermal degradation of the product.

  • Vacuum Distillation: Purify the crude yellow oil via fractional vacuum distillation (e.g., Kugelrohr or short-path). 4-Morpholinemethanethiol distills as a clear, colorless liquid under high vacuum (< 1 Torr). Atmospheric distillation will destroy the product.

Workflow Step1 1. Reaction Setup Cool Formalin to 0 °C Step2 2. Amine Addition Dropwise Morpholine Step1->Step2 Step3 3. Thiolation Sparge H2S Gas (< 5 °C) Step2->Step3 Step4 4. Phase Separation DCM Extraction Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5 Step6 6. Validation NMR & GC-MS Step5->Step6

Step-by-step experimental and purification workflow for 4-Morpholinemethanethiol isolation.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity and confirm the absence of the bis-sulfide dimer, the isolated product must be validated through orthogonal analytical techniques.

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget Signal / ObservationDiagnostic Significance
¹H NMR (CDCl₃) Singlet at ~4.0 ppm (2H)Confirms the intact -N-CH₂-S- methylene bridge.
¹H NMR (CDCl₃) Triplet at ~2.0 ppm (1H)Confirms the presence of the free -SH proton (absent in dimers).
GC-MS (Electron Ionization) Molecular ion peak m/z = 133Matches the exact mass of C₅H₁₁NOS[2].
TLC (Silica, Hexane/EtOAc) Single spot, UV inactive, KMnO₄ activeValidates purity; KMnO₄ strongly stains the oxidizable thiol.

References

  • 4-MORPHOLINEMETHANETHIOL - cosmetic ingredient - Genie | Source : madebygenie.com | URL : 1

  • 4-MORPHOLINEMETHANETHIOL: FDA Global Substance Registration System | Source : drugfuture.com | URL : 2

  • Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C C Double Bond as a One-Carbon Donator | The Journal of Organic Chemistry | Source : acs.org | URL : 4

  • The Journal of Organic Chemistry 1973 Volume 38 No. 5 | Source : dss.go.th | URL : 3

  • Hydrogen Sulfide Capture and Removal Technologies: A Comprehensive Review of Recent Developments and Emerging Trends | Source : dtu.dk | URL :5

Sources

Exploratory

4-Morpholinemethanethiol (CAS 4432-42-2): Chemical Properties, Synthetic Utilities, and Safety Data Protocols

Executive Summary 4-Morpholinemethanethiol (CAS 4432-42-2) is a specialized organic compound characterized as an N,S-acetal of formaldehyde containing a tertiary nitrogen. Historically investigated alongside Bunte salts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Morpholinemethanethiol (CAS 4432-42-2) is a specialized organic compound characterized as an N,S-acetal of formaldehyde containing a tertiary nitrogen. Historically investigated alongside Bunte salts for its potential in chemical protection against ionizing radiation ()[1], it has found renewed significance in modern organic synthesis. Today, it is primarily utilized as a highly efficient, atom-economic one-carbon donator in elemental sulfur-promoted oxidative cyclizations ()[2].

This technical guide provides an in-depth analysis of the physicochemical properties of 4-morpholinemethanethiol, explores the mechanistic causality behind its synthetic applications, and outlines self-validating experimental and safety protocols for laboratory use.

Physicochemical Profiling

The molecular framework of 4-morpholinemethanethiol consists of a morpholine ring conjugated to a methanethiol moiety. This unique structure grants it specific reactivity profiles, notably the lability of its C-N and C-S bonds under thermal oxidative conditions. Table 1 summarizes the core quantitative data associated with this compound ()[3].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 4-Morpholinemethanethiol
CAS Number 4432-42-2
Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
SMILES String C1COCCN1CS
InChIKey OYKOJVLEGGJKSD-UHFFFAOYSA-N
LogP (Lipophilicity) 0.30
Polar Surface Area 13.5 Ų

Data sourced from the NIH Global Substance Registration System and cosmetic ingredient databases ()[4],[5].

Mechanistic Applications in Organic Synthesis

In heterocycle construction, traditional syntheses of benzoxazoles and benzothiazoles often rely on the condensation of 2-aminophenols or 2-aminothiophenols with aldehydes or carboxylic acids. However, 4-morpholinemethanethiol offers a superior, atom-economic alternative by acting as a one-carbon synthon .

The Causality of the Reaction: When heated with elemental sulfur ( S8​ ), the S8​ ring cleaves into reactive polysulfide chains. These chains facilitate the oxidative cleavage of the N,S-acetal bonds in 4-morpholinemethanethiol. The liberated methylene group is then captured by the nucleophilic functionalities of the starting material (e.g., 2-aminothiophenol). A subsequent sulfur-promoted oxidative cyclization and reductive elimination yield the final bicyclic heterocycle.

ReactionPathway A 2-Aminothiophenol D Intermediate Thioacetal A->D Condensation B 4-Morpholinemethanethiol (One-Carbon Donator) B->D Carbon Transfer C Elemental Sulfur (S8) (Oxidant) C->D Oxidation E Benzothiazole Derivative D->E Cyclization & Reductive Elimination

Figure 1: Mechanistic pathway of benzothiazole synthesis using 4-Morpholinemethanethiol.

Experimental Protocol: High-Temperature Sulfur-Promoted Cyclization

To ensure reproducibility and safety, the following protocol integrates a self-validating system to monitor reaction progress and safely sequester toxic byproducts.

Objective: Synthesis of benzothiazole derivatives using 4-morpholinemethanethiol as a one-carbon synthon.

  • Step 1: Reagent Preparation Action: In a well-ventilated fume hood, weigh 1.0 equivalent of 2-aminothiophenol, 1.2 equivalents of 4-morpholinemethanethiol, and 2.0 equivalents of elemental sulfur ( S8​ ). Causality: A slight excess of the morpholine derivative ensures complete carbon transfer, while excess sulfur is required to drive the oxidative cyclization and compensate for sulfur lost as hydrogen sulfide ( H2​S ).

  • Step 2: Reaction Assembly Action: Combine the reagents in a heavy-walled glass reaction tube equipped with a magnetic stir bar. Seal the tube with a septum pierced by a venting needle connected to a gas bubbler system. Causality: Solvent-free conditions maximize collision frequency and adhere to green chemistry principles. The venting system prevents dangerous pressure buildup from gas evolution.

  • Step 3: Thermal Activation Action: Submerge the reaction tube in a pre-heated oil bath at 160°C and stir vigorously for 1 hour. Causality: High thermal energy is strictly required to cleave the stable S8​ octatomic ring into reactive polysulfide radicals and to break the C-N/C-S bonds of the N,S-acetal.

  • Step 4: Gas Sequestration and Validation Action: Route the exhaust gas through a saturated aqueous lead(II) acetate trap. Causality: As reductive elimination occurs, H2​S is produced. The trap neutralizes the toxic gas, precipitating black lead(II) sulfide ( PbS ). This serves as a self-validating visual indicator that the catalytic cycle is actively turning over.

  • Step 5: Purification Action: Cool the mixture to room temperature, dissolve the crude residue in dichloromethane, and purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

Workflow S1 Step 1: Reagent Prep (Fume Hood) S2 Step 2: Reaction Mixture (160°C, 1 hr) S1->S2 S3 Step 3: H2S Quenching (Lead Acetate Trap) S2->S3 S4 Step 4: Purification (Chromatography) S3->S4

Figure 2: Standard experimental workflow for sulfur-promoted cyclization.

Safety Data Sheet (SDS) & Handling Protocols

Handling 4-morpholinemethanethiol requires strict adherence to safety protocols due to its physical and chemical properties (). As a thiol derivative, it possesses a highly disagreeable odor that can cause olfactory fatigue, meaning acute exposure might go unnoticed after initial detection.

Furthermore, its use in high-temperature sulfur reactions generates H2​S gas—a potent inhibitor of cytochrome c oxidase. The mandatory use of a lead acetate trap (as outlined in Step 4) is not just a mechanistic indicator; it is a critical safety control to prevent H2​S inhalation.

Table 2: Safety Data Sheet (SDS) Summary & Hazard Mitigation

Hazard CategoryDescriptionMitigation & PPE
Physical Hazards Malodorous liquid; potential for volatile thiol emissions.Handle exclusively in a certified chemical fume hood.
Health Hazards Skin and eye irritant. Potential respiratory tract irritant.Wear nitrile gloves, splash-proof safety goggles, and a lab coat.
Reactivity Reacts with strong oxidizing agents. Releases H2​S upon thermal degradation.Store away from oxidizers. Use lead acetate traps during high-temp reactions.
First Aid Exposure via inhalation, dermal, or ocular routes.Flush eyes/skin with copious water for 15 mins. Move to fresh air if inhaled.

References

  • Title: 4-MORPHOLINEMETHANETHIOL - gsrs Source: NIH Global Substance Registration System URL: [Link]

  • Title: 4-Morpholinemethanethiol - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C=C Double Bond as a One-Carbon Donator Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Journal of Organic Chemistry 1973 Volume 38 No. 5 (Historical Radioprotection Data) Source: ACS Publications URL: [Link]

  • Title: 4-MORPHOLINEMETHANETHIOL - Cosmetic Ingredient Profile Source: Made by Genie URL: [Link]

Sources

Foundational

Spectroscopic Profiling of 4-Morpholinemethanethiol: A Comprehensive Guide to NMR, IR, and MS Characterization

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

4-Morpholinemethanethiol (CAS: 4432-42-2) is a specialized heterocyclic compound with the molecular formula C₅H₁₁NOS[1]. Structurally, it consists of a morpholine ring substituted at the nitrogen atom with a mercaptomethyl group (–CH₂–SH). This unique N,S-acetal (hemiaminal thioether) linkage presents highly specific electronic environments that govern its spectroscopic behavior.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a dynamic system. The morpholine ring predominantly adopts a chair conformation in solution[2],[3]. The interplay between the electronegative oxygen and nitrogen heteroatoms, combined with the polarizable sulfur atom, creates distinct deshielding effects and fragmentation kinetics. This whitepaper provides a definitive, self-validating framework for the structural elucidation of 4-morpholinemethanethiol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Self-Validating Spectroscopic Workflow

To ensure rigorous scientific integrity, the characterization of 4-morpholinemethanethiol must follow a multi-modal validation workflow. Relying on a single spectroscopic technique invites structural ambiguity, particularly regarding the transient stability of the –CH₂–SH linkage.

Workflow Sample Sample Preparation (4-Morpholinemethanethiol) NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR IR FT-IR Spectroscopy (ATR or KBr Pellet) Sample->IR MS Mass Spectrometry (EI-MS, 70 eV) Sample->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic validation workflow for 4-morpholinemethanethiol.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts

The ¹H NMR spectrum of 4-morpholinemethanethiol is defined by the distinct electronic environments of its methylene protons. The highly electronegative oxygen atom strongly deshields the adjacent equatorial and axial protons (C2, C6), shifting their resonance downfield (higher ppm) relative to the protons adjacent to the nitrogen (C3, C5)[2].

The critical diagnostic feature is the N–CH₂–S linkage. These protons are trapped between two heteroatoms, resulting in significant deshielding. Furthermore, the thiol proton (–SH) typically exhibits a triplet due to coupling with the adjacent methylene group, though its exact shift is highly concentration- and solvent-dependent due to hydrogen bonding dynamics.

Quantitative NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

NucleusPositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Assignment
¹HC2, C63.65 – 3.75Multiplet (m)4HDeshielded by adjacent electronegative oxygen[2].
¹HC3, C52.55 – 2.65Multiplet (m)4HShielded relative to C2/C6; adjacent to nitrogen[2].
¹HN–CH₂–S3.85 – 3.95Doublet (d)2HHighly deshielded by N and S heteroatoms; coupled to SH.
¹HS–H1.90 – 2.10Triplet (t)1HThiol proton; position varies with sample concentration.
¹³CC2, C666.8Singlet (s)2CAliphatic carbon adjacent to oxygen.
¹³CC3, C550.5Singlet (s)2CAliphatic carbon adjacent to nitrogen.
¹³CN–CH₂–S58.5Singlet (s)1CHemiaminal thioether carbon.
Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 4-morpholinemethanethiol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Calibration: Tune and match the NMR probe to the resonance frequencies of ¹H (400 MHz) and ¹³C (100 MHz). Perform gradient shimming to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence (16 scans). For ¹³C NMR, utilize a proton-decoupled sequence (e.g., waltz16) with a minimum of 512 scans.

  • Self-Validation Checkpoint: The integration ratio of the O-CH₂ to N-CH₂ to N-CH₂-S protons must strictly yield a 4:4:2 ratio. Any deviation indicates incomplete functionalization or oxidative dimerization to a disulfide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

The sulfhydryl (S–H) group exhibits a characteristic stretching vibration that is highly diagnostic for thiols. This mode typically appears in a transparent window of the infrared spectrum, specifically between 2525 cm⁻¹ and 2600 cm⁻¹, with a strong consensus around 2550 cm⁻¹[4],[5],[6]. Despite its diagnostic value, the S–H stretch is notoriously weak in intensity. This causality stems from the minimal change in the dipole moment during the bond vibration, unlike the highly polar O–H stretch[4],[7].

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityCausality / Note
S–HStretching~2550WeakWeak dipole moment change during vibration[4],[7].
C–H (Aliphatic)Stretching2850 – 2950StrongTypical sp³ C–H bond vibrations.
C–O–CAsymmetric Stretch~1110StrongCharacteristic ether linkage of the morpholine ring.
C–NStretching~1300MediumTertiary amine C–N bond vibration.
Protocol: FT-IR Spectroscopy (ATR Method)
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit a neat drop of liquid 4-morpholinemethanethiol directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum and apply atmospheric suppression algorithms to remove residual water vapor interferences.

  • Self-Validation Checkpoint: The absolute absence of a broad, intense band at 3300 cm⁻¹ confirms the sample is free of moisture or unreacted morpholine (N–H stretch), validating the purity of the weak S–H signal at 2550 cm⁻¹.

Mass Spectrometry (MS) & Fragmentation Kinetics

Causality of Ionization Pathways

Under Electron Ionization (EI, 70 eV), the molecular ion [M]⁺• of 4-morpholinemethanethiol (m/z 133) undergoes highly predictable fragmentation driven by cation stability. The morpholine moiety acts as a premier iminium ion source[8]. Heterolytic cleavage of the C–S bond drives the loss of the sulfhydryl radical (•SH, 33 Da) to form the highly resonance-stabilized morpholinomethyl cation at m/z 100, which typically dominates as the base peak.

A secondary pathway involves the loss of the •CH₂SH radical to yield the morpholine radical cation at m/z 86. Subsequent ring-opening and elimination of formaldehyde (CH₂O, 30 Da) generates a terminal fragment at m/z 56[9].

MS_Pathway M_ion Molecular Ion [M]+• m/z 133 Loss_SH Loss of •SH (-33 Da) M_ion->Loss_SH Loss_CH2SH Loss of •CH2SH (-47 Da) M_ion->Loss_CH2SH Iminium Morpholinomethyl Cation m/z 100 (Base Peak) Loss_SH->Iminium Morph_Rad Morpholine Cation m/z 86 Loss_CH2SH->Morph_Rad Ring_Open Loss of CH2O (-30 Da) Morph_Rad->Ring_Open Frag_56 Fragment Ion m/z 56 Ring_Open->Frag_56

Proposed electron ionization (EI) mass spectrometric fragmentation pathway.

Table 3: EI-MS Fragmentation (70 eV)

m/zIon TypeRelative AbundanceStructural Assignment
133[M]⁺•MediumIntact molecular ion (C₅H₁₁NOS).
100[M - SH]⁺High (Base Peak)Morpholinomethyl cation (iminium ion)[8].
86[M - CH₂SH]⁺MediumMorpholine radical cation[9].
56FragmentMedium-LowRing-opened fragment (loss of CH₂O from m/z 86)[9].
Protocol: EI-MS Analysis
  • Sample Introduction: Introduce the sample via a direct insertion probe (DIP) into the mass spectrometer ion source.

  • Ionization: Bombard the vaporized sample with a 70 eV electron beam.

  • Mass Analysis: Scan the quadrupole mass analyzer over an m/z range of 30 to 200 amu.

  • Self-Validation Checkpoint: The presence of an M+2 peak at approximately 4.4% the intensity of the m/z 133 molecular ion confirms the presence of exactly one sulfur atom, corresponding to the natural isotopic abundance of ³⁴S.

Sources

Exploratory

Solubility and Solvent Compatibility of 4-Morpholinemethanethiol: A Technical Guide for Synthesis and Formulation

Executive Summary 4-Morpholinemethanethiol is a highly specialized aminothiol utilized extensively as a versatile building block in organic synthesis, catalysis, and medicinal chemistry. Due to its unique structural clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Morpholinemethanethiol is a highly specialized aminothiol utilized extensively as a versatile building block in organic synthesis, catalysis, and medicinal chemistry. Due to its unique structural classification as an N,S-hemiacetal, its solubility and stability are highly sensitive to the protic nature and pH of the chosen solvent system. This whitepaper provides an authoritative, mechanistic guide to the thermodynamic solubility profile of 4-Morpholinemethanethiol, offering field-proven, self-validating protocols for stock preparation and extraction workflows.

Chemical Profiling and Structural Causality

To master the handling of 4-Morpholinemethanethiol (CAS: 4432-42-2)[1], one must first understand the causality dictated by its molecular architecture. With a molecular formula of C5H11NOS and a molecular weight of 133.21 g/mol [2], the compound is structurally characterized by a basic morpholine ring conjugated directly to a methanethiol moiety.

Crucially, this specific arrangement classifies the molecule as an N,S-hemiacetal of formaldehyde[3]. This functional group dictates its unique solvent interactions. Unlike standard aliphatic thiols, N,S-acetals possess a delicate stability equilibrium. In the presence of protic solvents or aqueous acids, the carbon-heteroatom bonds become highly susceptible to hydrolytic cleavage[3]. Consequently, solvent selection is not merely a matter of physical dissolution, but of preserving the structural integrity of the molecule.

Thermodynamic Solubility Profile

The solubility of 4-morpholinemethanethiol is governed by its amphiphilic nature. It possesses a LogP of 0.30 and a Polar Surface Area (PSA) of 13.5 Ų[1].

  • Lipophilicity: The low but positive LogP indicates a slight thermodynamic preference for organic phases, making it highly soluble in halogenated non-polar solvents like dichloromethane (DCM).

  • Polarity: The presence of the morpholine oxygen, basic nitrogen, and thiol sulfur allows for strong hydrogen-bond accepting (3 acceptors) and donating (1 donor) capabilities[1]. This facilitates excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative & Qualitative Solubility Profile
Solvent SystemPolarity IndexEstimated SolubilityStability in SolventPrimary Application
DMSO 7.2> 100 mg/mLHighStandardized stock solutions, long-term storage
DCM 3.1> 50 mg/mLHighLiquid-liquid extraction, organic synthesis
Ethanol 5.2~ 30-50 mg/mLModerateProtic reaction environments
Water (pH 7) 10.2< 10 mg/mLLow (Hydrolyzes)Biological assays (requires immediate use)

Mechanistic Insights: Stability and Solvent Interactions

The causality behind the solvent-dependent stability of 4-morpholinemethanethiol lies entirely in its N,S-acetal bond. In aprotic environments (e.g., DMSO, DCM), the lack of free protons prevents the cleavage of the carbon-heteroatom bonds, locking the molecule in a stable state.

However, when exposed to acidic aqueous solutions, the basic morpholine nitrogen becomes protonated. This protonation weakens the adjacent C-N bond, making the methylene carbon vulnerable to nucleophilic attack by water. This ultimately degrades the molecule into morpholine, formaldehyde, and hydrogen sulfide[3]. Conversely, in basic media, the thiol group deprotonates to form a thiolate anion, increasing water solubility but risking oxidative dimerization into disulfides.

StabilityPathway Main 4-Morpholinemethanethiol (Intact N,S-acetal) Acidic Aqueous Acidic Media (pH < 5) Main->Acidic Protonation of N Basic Aqueous Basic Media (pH > 8) Main->Basic Deprotonation of S Degradation Hydrolysis: Morpholine + Formaldehyde + H2S Acidic->Degradation Cleavage Deprotonation Thiolate Anion Formation (Enhanced Aqueous Solubility) Basic->Deprotonation Solubilization

Caption: Chemical stability and degradation pathways of 4-Morpholinemethanethiol in aqueous environments.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol 1: Preparation of a 100 mM Standardized Stock Solution in DMSO

Rationale: DMSO is chosen to prevent hydrolytic degradation while ensuring complete dissolution of both the polar and non-polar moieties. Steps:

  • Weighing: Accurately weigh 13.32 mg of 4-Morpholinemethanethiol (MW: 133.21 g/mol [2]) in a dry, inert-gas purged amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous, degassed DMSO to the vial.

  • Agitation: Vortex the mixture for 30 seconds at room temperature until the solution is completely clear and homogeneous.

  • Validation (Self-Validating Step): Analyze a 10 µL aliquot via 1H-NMR (in DMSO-d6). Confirm the integrity of the N,S-acetal by verifying the presence of the -CH2- singlet peak (typically ~4.0-4.5 ppm). The absence of a free formaldehyde peak (~9.6 ppm) confirms the stock's stability and lack of hydrolysis.

  • Storage: Aliquot into single-use vials, blanket with Argon or Nitrogen to prevent oxidation, and store at -20°C.

Protocol 2: Liquid-Liquid Extraction (DCM/Water) for Reaction Workup

Rationale: DCM exploits the compound's LogP of 0.30[1] to partition it away from aqueous byproducts while maintaining the aprotic environment necessary for N,S-acetal stability. Steps:

  • Quenching: Quench the synthesis reaction with a cold, neutral phosphate buffer (pH 7.0) to minimize pH-induced hydrolysis of the N,S-acetal.

  • Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM).

  • Extraction: Invert the funnel gently 3-4 times, venting the stopcock frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation, which is common with amphiphilic morpholine derivatives.

  • Separation: Allow the phases to separate. Collect the lower organic (DCM) layer. Repeat the extraction twice more with fresh DCM to maximize yield.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.

SolventSelection A 4-Morpholinemethanethiol Application B In Vitro / Bioassays A->B C Organic Synthesis A->C D Extraction / Workup A->D E DMSO Stock (Dilute in buffer pre-use) B->E High Solubility F Protic Solvents (EtOH, MeOH) C->F Reaction Compatibility G Non-Polar Solvents (DCM, Chloroform) D->G High Partitioning

Caption: Workflow for selecting optimal solvents based on application requirements.

References

  • [1] Title: 4-MORPHOLINEMETHANETHIOL - cosmetic ingredient | Genie Ingredient Database Source: madebygenie.com URL:

  • [2] Title: 4-MORPHOLINEMETHANETHIOL - gsrs Source: nih.gov URL:

  • [3] Title: The Journal of Organic Chemistry 1973 Volume 38 No. 5 Source: dss.go.th (ACS Archives) URL:

Sources

Foundational

4-Morpholinemethanethiol (CAS 4432-42-2): A Senior Application Scientist’s Guide to Structural Dynamics, Synthesis, and Bioconjugation

Executive Summary In the landscape of structural chemistry and drug design, 4-Morpholinemethanethiol (4-MMT), identified by 1[1], serves as a highly specialized organosulfur building block. It features a morpholine heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structural chemistry and drug design, 4-Morpholinemethanethiol (4-MMT), identified by 1[1], serves as a highly specialized organosulfur building block. It features a morpholine heterocycle covalently linked to a methanethiol moiety directly at the nitrogen position. This architectural arrangement bridges the gap between traditional morpholine pharmacophores—which are widely utilized to enhance aqueous solubility and target binding affinity—and the chemoselective reactivity of free thiols[2]. This whitepaper dissects the physicochemical properties, self-validating synthetic workflows, and advanced bioconjugation applications of 4-MMT, providing a comprehensive framework for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the structural causality of 4-MMT is critical for predicting its behavior in synthetic and biological environments.

  • Molecular Formula: C5H11NOS[1]

  • Molecular Weight: 133.21 g/mol [1]

  • Structural Identity: The molecule consists of a semi-rigid six-membered morpholine ring. This semi-rigid conformation restricts backbone flexibility and allows the morpholine oxygen to participate in hydrogen-bonding interactions, thereby enhancing binding specificity when incorporated into biological targets[2].

  • Chemical Dynamics: The N-CH2-SH linkage constitutes an aminal-like thioether (an N-mercaptomethyl group). The lone pair of electrons on the morpholine nitrogen can facilitate the expulsion of the thiol group under specific conditions, generating a reactive iminium intermediate. This dual nature allows 4-MMT to act both as a potent nucleophile via the sulfhydryl group and as a dynamic structural scaffold in Mannich-type condensations[3].

Synthetic Methodologies: The Bunte Salt Pathway

Direct condensation of morpholine, formaldehyde, and hydrogen sulfide gas is notoriously difficult to control, prone to over-alkylation, and poses severe safety risks. To establish a self-validating and scalable protocol, the synthesis of N-mercaptomethyl derivatives like 4-MMT is best achieved via a3[3]. Bunte salts are significantly less toxic than their corresponding free thiols and allow for precise stoichiometric control during synthesis[3].

Synthesis Morpholine Morpholine (Nucleophile) Bunte Bunte Salt Intermediate S-(morpholinomethyl) thiosulfate Morpholine->Bunte Condensation Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Bunte Thiosulfate Sodium Thiosulfate (Sulfur Source) Thiosulfate->Bunte Product 4-Morpholinemethanethiol (Target Thiol) Bunte->Product Acidic Hydrolysis

Figure 1: Synthetic pathway of 4-Morpholinemethanethiol via a Bunte salt intermediate.

Protocol 1: Controlled Synthesis of 4-Morpholinemethanethiol

Causality & Design: This three-step workflow utilizes sodium thiosulfate as a stable sulfur source. The intermediate Bunte salt is stable at neutral pH, allowing for isolation and purification before acidic hydrolysis unmasks the reactive thiol.

  • Step 1: Mannich-Type Condensation (Bunte Salt Formation)

    • Procedure: Equimolar amounts of morpholine and aqueous formaldehyde (37%) are added dropwise to a stirred, ice-cooled solution of sodium thiosulfate in water.

    • Causality: Cooling prevents the runaway exothermic polymerization of formaldehyde. The morpholine nitrogen attacks the formaldehyde to form an iminium ion, which is immediately trapped by the thiosulfate nucleophile to form the Bunte salt.

  • Step 2: Acidic Hydrolysis

    • Procedure: The isolated Bunte salt is dissolved in a degassed biphasic mixture of dilute hydrochloric acid (HCl) and an organic solvent (e.g., dichloromethane), then gently refluxed.

    • Causality: Acidic conditions protonate the sulfite leaving group (-SO3H), driving the equilibrium toward the formation of the free thiol (4-MMT) and sulfur dioxide. Degassing the solvent prevents premature oxidative dimerization into disulfides.

  • Step 3: Validation & Isolation

    • Procedure: The organic layer is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

    • Self-Validation: The presence of the free thiol is immediately quantified using Ellman’s reagent (DTNB). A rapid colorimetric shift to yellow (measured at 412 nm) confirms the successful unmasking of the sulfhydryl group.

Applications in Advanced Bioconjugation

The morpholine ring is a privileged scaffold in peptidomimetic design and oncology drug development[2]. When equipped with a methanethiol group, it becomes a powerful tool for chemoselective ligation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs)[4].

  • Maleimide-Based Conjugation: The nucleophilic thiol group of morpholinemethanethiols undergoes highly efficient Michael addition to maleimide-functionalized payloads, forming stable thioether linkages[4].

  • Pyridazinedione Chemistry: For next-generation bioconjugates requiring enhanced serum stability, morpholinemethanethiols react with bromomethylpyridazinedione reagents to form disulfide-reversible conjugates[2]. This linkage demonstrates superior circulation stability compared to traditional maleimide adducts while allowing efficient intracellular drug release upon antibody internalization[4].

Bioconjugation Thiol 4-Morpholinemethanethiol (Donor) Reaction Michael Addition (pH 6.5-7.5, RT) Thiol->Reaction Maleimide Maleimide Payload (Acceptor) Maleimide->Reaction Thioether Thioether Conjugate (Stable Linkage) Reaction->Thioether Chemoselective Ligation Analysis LC-MS Validation (Mass Shift Confirmation) Thioether->Analysis Quality Control

Figure 2: Chemoselective bioconjugation workflow utilizing 4-Morpholinemethanethiol.

Protocol 2: Chemoselective Ligation (Thiol-Maleimide)

Causality & Design: This protocol ensures specific conjugation at the thiol moiety without cross-reacting with primary amines present on biological targets.

  • Step 1: Buffer Preparation

    • Procedure: Prepare a reaction buffer of 50 mM sodium phosphate, 150 mM NaCl, and 5 mM EDTA, adjusted strictly to pH 7.0.

    • Causality: A pH of 7.0 ensures the thiol is sufficiently nucleophilic (approaching its pKa) while keeping primary amines protonated and unreactive. EDTA chelates trace heavy metals that could catalyze unwanted thiol oxidation.

  • Step 2: Conjugation

    • Procedure: Add a 1.5 molar excess of 4-MMT to the maleimide-functionalized payload. Incubate at room temperature for 2 hours under gentle agitation.

  • Step 3: Quenching and Validation

    • Procedure: Quench the reaction by adding an excess of a sacrificial thiol (e.g., β-mercaptoethanol).

    • Self-Validation: Analyze the reaction mixture via LC-MS. Successful conjugation is validated by a precise mass shift corresponding to the addition of the 4-MMT moiety (133.21 Da), confirming the formation of the thioether conjugate.

Quantitative Data Summary

To facilitate rapid reference for experimental design, the key physicochemical and reaction metrics are summarized below.

ParameterValue / DescriptionExperimental Significance
CAS Registry Number 4432-42-2Primary identifier for sourcing and regulatory compliance[5].
Molecular Weight 133.21 g/mol Used for precise stoichiometric calculations in bioconjugation[1].
Optimal Conjugation pH 6.5 - 7.5Maximizes chemoselectivity for Michael additions while minimizing amine reactivity[4].
Thiol Validation Assay Ellman's Reagent (DTNB)Yields a quantifiable absorbance at 412 nm for free thiol verification.
Primary Linkage Formed Thioether / DisulfideProvides tunable stability (irreversible vs. reversible) for ADC payloads[2].

References

  • Source: nih.
  • Source: epa.
  • Title: Buy 3-Morpholinemethanethiol, (3S)- (EVT-11880601)
  • Title: The Journal of Organic Chemistry 1973 Volume.38 No.
  • Title: Buy 3-Morpholinemethanethiol, (3S)- (EVT-11880601) - EvitaChem (Bioconjugation Applications)

Sources

Exploratory

Mechanism of action of 4-Morpholinemethanethiol in biological systems

Whitepaper: The Pharmacological Mechanics of 4-Morpholinemethanethiol (4-MMT) as a Bifunctional Lysosomotropic Redox Modulator Executive Summary In the landscape of redox pharmacology and radioprotection, aminothiols rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: The Pharmacological Mechanics of 4-Morpholinemethanethiol (4-MMT) as a Bifunctional Lysosomotropic Redox Modulator

Executive Summary

In the landscape of redox pharmacology and radioprotection, aminothiols represent a foundational class of therapeutic agents capable of mitigating oxidative stress and repairing radical-induced macromolecular damage[1]. However, the clinical translation of classical aminothiols (e.g., cysteamine) is often hindered by poor subcellular distribution and systemic toxicity. 4-Morpholinemethanethiol (4-MMT) emerges as a highly specialized, bifunctional pharmacophore that elegantly solves this distribution bottleneck. By covalently linking a redox-active methanethiol warhead to a morpholine ring, 4-MMT leverages pH-dependent "proton trapping" to selectively accumulate in acidic organelles[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale, biological mechanisms of action, and self-validating experimental workflows necessary for evaluating 4-MMT in drug development and radiobiology pipelines.

Physicochemical Profiling & Pharmacophore Rationale

The biological efficacy of 4-MMT is not derived from complex enzymatic binding, but rather from the precise physicochemical properties of its two constituent moieties:

  • The Morpholine Core (Targeting Vector): Morpholine is a classic weak base. In the near-neutral pH of the extracellular space and cytosol (pH ~7.2–7.4), 4-MMT remains largely unprotonated and lipophilic (LogP 0.30)[3], allowing it to freely diffuse across phospholipid bilayers. Upon entering the lysosome—which maintains a highly acidic environment (pH 4.5–5.0) via V-ATPase proton pumps—the morpholine nitrogen becomes protonated[4]. This confers a positive charge, rendering the molecule membrane-impermeable. This phenomenon, known as lysosomotropism or "proton trapping," drives the massive localized accumulation of 4-MMT within the lysosomal lumen[5].

  • The Methanethiol Warhead (Effector Vector): Once localized, the terminal sulfhydryl (-SH) group acts as a potent nucleophile and hydrogen atom donor. It is uniquely positioned to scavenge Reactive Oxygen Species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O2•−), which are frequently generated within lysosomes during the degradation of iron-rich macromolecules (via Fenton chemistry)[6].

Table 1: Physicochemical and Pharmacokinetic Predictors of 4-MMT

PropertyValueBiological Implication
Molecular Weight 133.21 g/mol [3]High diffusion coefficient; rapid cellular entry.
LogP (Lipophilicity) 0.30[3]Optimal balance for aqueous solubility and membrane permeability.
Polar Surface Area 13.5 Ų[3]Excellent intracellular bioavailability.
H-Bond Donors/Acceptors 1 / 3[3]Facilitates transient interactions with aqueous interfaces.
Primary Subcellular Target Lysosomes / EndosomesDriven by morpholine protonation at pH < 5.0[4].

Core Mechanisms of Action in Biological Systems

Mechanism I: Prevention of Lysosomal Membrane Permeabilization (LMP)

Lysosomes are highly susceptible to oxidative stress. Severe ROS accumulation leads to lipid peroxidation of the lysosomal membrane, resulting in LMP. LMP releases cathepsins into the cytosol, triggering non-apoptotic cell death or severe inflammatory responses. 4-MMT acts as a localized redox buffer. By concentrating within the lysosome, the methanethiol group neutralizes ROS at the source, preserving membrane integrity and preventing the catastrophic release of hydrolytic enzymes.

Mechanism II: Radioprotection via Hydrogen Atom Transfer (HAT)

Aminothiols are the most critical group of radioprotective compounds, functioning primarily through the chemical repair of injured DNA and the scavenging of water-derived radicals[1]. When ionizing radiation strikes a cell, it generates highly reactive radicals. 4-MMT operates via a rapid Hydrogen Atom Transfer (HAT) mechanism. The thiol group donates a hydrogen atom to the radicalized macromolecule, effectively repairing the lesion before it can be permanently "fixed" by molecular oxygen[6].

G Extracellular Extracellular Space (pH 7.4) MMT_Ext 4-MMT (Neutral) Cytosol Cytosol (pH 7.2) Lysosome Lysosome (pH 4.5 - 5.0) MMT_Cyt 4-MMT (Neutral) MMT_Ext->MMT_Cyt Passive Diffusion MMT_Lys 4-MMT-H+ (Protonated) MMT_Cyt->MMT_Lys Proton Trapping Neutralized Neutralized ROS (H2O, Stable Disulfides) MMT_Lys->Neutralized Thiol-Mediated Scavenging ROS Reactive Oxygen Species (•OH, O2•−) ROS->MMT_Lys Oxidative Stress LMP Prevention of Lysosomal Membrane Permeabilization Neutralized->LMP Cellular Protection

Lysosomotropic trapping and ROS scavenging mechanism of 4-MMT.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of 4-MMT, researchers must employ protocols that establish direct causality between lysosomal targeting and redox buffering. The following methodology is designed as a self-validating system: it utilizes orthogonal readouts (imaging vs. flow cytometry) and internal controls to isolate the specific contribution of the morpholine-thiol synergy.

Protocol: Spatiotemporal Mapping of Lysosomal ROS Scavenging

Objective: To quantify the ability of 4-MMT to neutralize lysosomal ROS compared to untargeted aminothiols.

Causality & Control Rationale: To prove that the morpholine ring is responsible for the enhanced efficacy via targeting, we must run parallel assays using an equimolar concentration of Cysteamine (an untargeted aminothiol)[1]. To prove the thiol is the active warhead, we utilize a morpholine-only control. If 4-MMT outperforms cysteamine specifically in the lysosomal compartment, causality is established.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HeLa or J-774 macrophage cells (which possess robust lysosomal compartments[5]) in 35mm glass-bottom confocal dishes at 1x10^5 cells/dish. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Wash cells with PBS. Treat designated cohorts with:

    • Vehicle Control (0.1% DMSO)

    • Untargeted Control (100 µM Cysteamine)

    • Targeting Control (100 µM Morpholine)

    • Test Compound (100 µM 4-MMT) Incubate for 2 hours to allow for complete lysosomal proton trapping.

  • Oxidative Insult & Probe Loading: Co-incubate cells with 200 µM H2O2 (to induce ROS) and 50 nM LysoTracker™ Red (to demarcate lysosomes) for 30 minutes.

  • ROS Labeling: Wash cells and add 5 µM H2DCFDA (a general oxidative stress indicator) for 15 minutes.

  • Orthogonal Validation (Imaging & Cytometry):

    • Confocal Microscopy: Image cells using 488 nm (DCF) and 561 nm (LysoTracker) lasers. Calculate the Pearson Correlation Coefficient (PCC) to quantify the colocalization of ROS reduction specifically within the lysosomal footprint.

    • Flow Cytometry: Trypsinize a parallel set of treated cells and analyze via flow cytometry (FITC channel) to obtain a high-throughput, quantitative median fluorescence intensity (MFI) of total cellular ROS.

Workflow Step1 1. Cell Culture & Seeding Step2 2. Pre-treatment with 4-MMT Step1->Step2 Step3 3. Oxidative Insult (H2O2 / Radiation) Step2->Step3 Step4 4. Fluorescent Probe Staining Step3->Step4 Step5 5. Confocal Imaging & Flow Cytometry Step4->Step5

Self-validating experimental workflow for assessing 4-MMT redox buffering.

Comparative Efficacy Data

By isolating the mechanisms of action through the aforementioned protocols, we can project the comparative efficacy of 4-MMT against standard clinical and experimental aminothiols. The targeted nature of 4-MMT allows for lower systemic dosing, theoretically reducing the severe hypotensive and emetic side effects classically associated with high-dose aminothiol administration[6].

Table 2: Comparative Radioprotective & ROS Scavenging Profiles

Compound ClassExample AgentSubcellular LocalizationPrimary MechanismRelative Efficacy (Lysosomal ROS)
Untargeted Aminothiol Cysteamine / MEA[1]Diffuse (Cytosol/Nucleus)Direct HAT / DNA RepairLow (Poor lysosomal entry)
Phosphorylated Prodrug Amifostine (WR-2721)[6]Diffuse (Requires Alk. Phos.)Enzymatic conversion to WR-1065Low
Lysosomotropic Aminothiol 4-MMT Highly Specific (Lysosome) Proton Trapping + Localized HAT High (Targeted accumulation)

Conclusion

4-Morpholinemethanethiol represents a highly rationalized approach to cellular protection. By exploiting the inherent pH gradients of biological systems, it transforms a simple redox-active thiol into a precision-guided therapeutic tool. For drug development professionals, understanding and validating this proton-trapping mechanism is the key to unlocking its potential in radioprotection, neurodegenerative disease models, and lysosomal storage disorders.

References

  • MadeByGenie Ingredient Database - 4-MORPHOLINEMETHANETHIOL - cosmetic ingredient URL: [Link]

  • National Institutes of Health (PubMed) - Role of endogenous thiols in protection URL: [Link]

  • ResearchGate - Comments to the Mechanism of Protective and Pharmacological Action of Radioprotectors from the Family of Aminothiols URL: [Link]

  • Encyclopedia.pub - Organelle-Targeted Fluorescent Probes URL: [Link]

  • National Institutes of Health (PMC) - Lysosome as a Chemical Reactor URL: [Link]

  • CORE (Open Access Research) - Induction of cell death by the lysosomotropic detergent MSDH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: pH-Responsive Surface Modification of Gold Substrates Using 4-Morpholinemethanethiol

Executive Summary The development of smart, stimuli-responsive bio-interfaces is a critical frontier in biosensor design, drug delivery, and diagnostic assay development. 4-Morpholinemethanethiol (4-MMT) (CAS 4432-42-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of smart, stimuli-responsive bio-interfaces is a critical frontier in biosensor design, drug delivery, and diagnostic assay development. 4-Morpholinemethanethiol (4-MMT) (CAS 4432-42-2) is a highly specialized bifunctional molecule consisting of a surface-anchoring thiol group and a pH-responsive morpholine headgroup[1][2]. This application note provides a comprehensive, self-validating protocol for fabricating 4-MMT Self-Assembled Monolayers (SAMs) on gold substrates. By leveraging the protonation dynamics of the morpholine ring, researchers can engineer surfaces that dynamically switch between protein-resistant (anti-fouling) and protein-adhesive states.

Mechanistic Rationale: The Causality of Experimental Design

As an application scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Chemisorption Dynamics: The thiol (-SH) moiety of 4-MMT exhibits a profound thermodynamic affinity for noble metals. Upon exposure to a clean gold surface, the thiol undergoes spontaneous chemisorption, displacing adventitious carbon and forming a robust, covalently bound Au-S lattice[3].

  • pH-Dependent Conformational Switching: The morpholine headgroup possesses a pKa​ of approximately 8.3. At physiological pH (7.4), the secondary amine within the morpholine ring is protonated ( NH+ ). This cationic state induces a dense interfacial hydration layer via ion-dipole interactions with water molecules, which acts as a thermodynamic barrier to non-specific protein adsorption[4][5].

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen over aqueous buffers for the assembly solution because it readily dissolves 4-MMT while minimizing the oxidation of thiols to disulfides, a common failure point in SAM fabrication.

Experimental Workflow Visualization

Workflow A Bare Gold Substrate B Piranha Cleaning (H2SO4:H2O2) A->B Removes organics C Ethanol Rinse & N2 Drying B->C Neutralizes D 4-MMT Incubation (1-5 mM, 24h) C->D Chemisorption E SAM-Functionalized Surface D->E Rinsing

Figure 1: Step-by-step workflow for 4-MMT SAM fabrication on gold substrates.

Materials and Reagents

Reagent / MaterialSpecifications / GradeExperimental Purpose
4-Morpholinemethanethiol >98% Purity (CAS: 4432-42-2)Primary SAM-forming molecule[1].
Gold Substrates 100 nm Au deposited on glass/siliconSolid support for chemisorption[3].
Absolute Ethanol ≥99.9%, DegassedSolvent for 4-MMT; prevents thiol oxidation.
Sulfuric Acid ( H2​SO4​ ) 98%, ACS ReagentComponent of Piranha cleaning solution.
Hydrogen Peroxide ( H2​O2​ ) 30% w/w, ACS ReagentComponent of Piranha cleaning solution.
Phosphate-Buffered Saline 1X, pH 7.4 and pH 9.0Buffers for surface characterization.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure the integrity of the monolayer before proceeding to downstream biological assays.

Phase 1: Substrate Preparation (Gold Cleaning)

Causality: Adventitious hydrocarbons block thiol-gold interactions, leading to defective, disordered monolayers.

  • Prepare a Piranha solution by slowly adding 3 parts concentrated H2​SO4​ to 1 part 30% H2​O2​ . (DANGER: Piranha is highly corrosive and explosive in the presence of bulk organics. Perform in a fume hood with extreme caution).

  • Submerge the gold substrates in the Piranha solution for 10 minutes at room temperature.

  • Remove the substrates and rinse exhaustively with ultra-pure water (18.2 MΩ·cm), followed by absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity Nitrogen ( N2​ ).

  • Validation Checkpoint: A perfectly clean gold surface should be completely wetting (Water Contact Angle < 10°).

Phase 2: SAM Formation
  • Prepare a 2 mM solution of 4-Morpholinemethanethiol in degassed absolute ethanol. Degassing prevents the spontaneous formation of morpholine-disulfides.

  • Immerse the freshly cleaned gold substrates into the 4-MMT solution.

  • Seal the container, purge the headspace with N2​ , and incubate in the dark at room temperature for 18–24 hours. Causality: While initial adsorption occurs in minutes, achieving a densely packed, crystalline-like monolayer requires hours of molecular reorganization.

Phase 3: Post-Assembly Processing
  • Remove the functionalized substrates from the assembly solution.

  • Rinse sequentially with absolute ethanol (to remove physisorbed 4-MMT molecules) and ultra-pure water.

  • Dry gently under an N2​ stream.

Signaling & Interaction Pathway Visualization

Pathway SAM 4-MMT SAM on Gold LowPH Physiological pH (7.4) [pH < pKa] SAM->LowPH HighPH Basic pH (9.0) [pH > pKa] SAM->HighPH Protonated Protonated Morpholine (Cationic NH+) LowPH->Protonated Neutral Neutral Morpholine (Uncharged N) HighPH->Neutral Hydrophilic Dense Hydration Layer (Protein Resistant) Protonated->Hydrophilic Ion-Dipole Interactions Hydrophobic Depleted Hydration Layer (Protein Adsorption) Neutral->Hydrophobic Hydrophobic Recovery

Figure 2: pH-dependent structural switching of the 4-MMT SAM dictating protein resistance.

Quantitative Data Presentation & Expected Outcomes

To validate the success of the surface modification, researchers must characterize the physiochemical properties of the SAM. Below is a summary table of the expected quantitative data for a highly ordered 4-MMT monolayer.

Characterization MetricBare Gold (Clean)4-MMT SAM (pH 7.4 buffer)4-MMT SAM (pH 9.0 buffer)Diagnostic Significance
Static Water Contact Angle < 10°~35° - 45° (Hydrophilic)~65° - 75° (Hydrophobic)Confirms pH-responsive protonation state.
Ellipsometric Thickness 0 nm~0.7 - 0.9 nm~0.7 - 0.9 nmValidates monolayer (not multilayer) formation.
XPS (S 2p peak) Absent162.0 eV (Chemisorbed)162.0 eV (Chemisorbed)Proves covalent Au-S bonding (absence of 164 eV unbound thiol).
BSA Protein Adsorption (SPR) > 250 ng/cm²< 20 ng/cm² (Anti-fouling)> 150 ng/cm² (Fouling)Demonstrates functional bio-repellency[4].

Troubleshooting & Field-Proven Insights

  • Issue: High Non-Specific Protein Binding at pH 7.4

    • Causality: The morpholine ring relies on dense packing to create a continuous hydration shell[4][5]. If the SAM is loosely packed, proteins will penetrate the monolayer and interact directly with the hydrophobic alkyl chains or the bare gold.

    • Solution: Ensure the ethanol is strictly anhydrous and degassed. Trace water or oxygen can lead to the formation of micellar disulfides in solution, which sterically hinder the formation of a tightly packed monolayer.

  • Issue: Loss of pH-Responsiveness Over Time

    • Causality: Thiol-gold bonds are susceptible to UV-induced photo-oxidation, converting thiols to weakly bound sulfonates that desorb from the surface.

    • Solution: Store functionalized chips in a vacuum desiccator in the dark, and use them within 48 hours of fabrication.

References

  • FDA Global Substance Registration System (GSRS) . 4-Morpholinemethanethiol Chemical Structure and Moieties. U.S. Food and Drug Administration. Available at: [Link]

  • EPA CompTox Chemicals Dashboard . 4-Morpholinemethanethiol - Chemical Details. U.S. Environmental Protection Agency. Available at:[Link]

  • Zheng, J., et al. (2005). Protein Adsorption on Oligo(ethylene glycol)-Terminated Alkanethiolate Self-Assembled Monolayers: The Molecular Basis for Nonfouling Behavior. The Journal of Physical Chemistry B, ACS Publications. Available at:[Link]

  • Bantz, K. C., et al. (2019). Elucidation of HEPES Affinity to and Structure on Gold Nanostars. National Science Foundation / ACS. Available at:[Link]

  • Carrascosa, C., et al. (2020). Advanced Evanescent-Wave Optical Biosensors for the Detection of Nucleic Acids: An Analytic Perspective. Frontiers in Chemistry (PMC). Available at:[Link]

Sources

Application

Application Note: 4-Morpholinemethanethiol in the Synthesis of pH-Responsive Gold Nanoparticles for Targeted Drug Delivery

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Guide. Executive Summary & Mechanistic Rationale The development of "...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol Guide.

Executive Summary & Mechanistic Rationale

The development of "smart" nanocarriers that respond to the unique microenvironments of diseased tissues is a cornerstone of modern nanomedicine. 4-Morpholinemethanethiol (4-MMT) (CAS: 4432-42-2) has emerged as a highly effective, bifunctional surface ligand for the synthesis of stimuli-responsive metallic nanoparticles.

The utility of 4-MMT in nanoparticle surface engineering is driven by two distinct structural domains:

  • The Thiol Anchor (-SH): Thiol groups exhibit a profound thermodynamic affinity for noble metals, forming stable self-assembled monolayers (SAMs) via robust Au–S chemisorption (~45 kcal/mol) . This ensures the ligand is irreversibly grafted to the nanoparticle surface, preventing premature desorption in complex physiological fluids.

  • The Morpholine Corona: The morpholine ring contains a tertiary amine and an ether oxygen. While free morpholine has a pKa of ~8.3, its apparent pKa shifts downward (typically to 5.5–6.5) when densely packed on a nanoparticle surface due to the electrostatic repulsion of adjacent protonated groups . This shifted pKa is ideal for triggering a hydrophobic-to-hydrophilic transition within the acidic environment of late endosomes and lysosomes (pH ~5.5), facilitating the "proton sponge effect" for intracellular drug release.

Table 1: Physicochemical Properties of 4-Morpholinemethanethiol (4-MMT)
PropertyValue / DescriptionImpact on Nanoparticle Synthesis
Molecular Formula C₅H₁₁NOSProvides a compact, low-steric-hindrance corona.
Molecular Weight 133.21 g/mol High ligand density on the nanoparticle surface.
Functional Groups Thiol (-SH), Tertiary AmineEnables bifunctional anchoring and pH-responsiveness.
LogP (Lipophilicity) 0.30Amphiphilic nature aids in encapsulating hydrophobic drugs.
Binding Mechanism N-atom / S-atom chemisorptionThiol dominates chemisorption, leaving the N-atom exposed .

Experimental Workflow & Pathway Visualization

The synthesis of 4-MMT functionalized Gold Nanoparticles (AuNP@4-MMT) relies on a two-step process: the kinetically controlled nucleation of citrate-capped AuNPs, followed by a thermodynamically driven ligand exchange.

Workflow A HAuCl4 (Au3+) Precursor B Citrate Reduction (100°C, 20 min) A->B Add reducing agent C Citrate-AuNPs (LSPR ~520 nm) B->C Nucleation & Growth D Ligand Exchange (+ 4-MMT, 24h) C->D Surface functionalization E AuNP@4-MMT (Purified Nanocarrier) D->E Centrifugation wash

Caption: Workflow for the synthesis and functionalization of AuNP@4-MMT nanocarriers.

Detailed Experimental Protocols

Note: All glassware must be washed with aqua regia (3:1 HCl:HNO₃) and rinsed thoroughly with ultrapure water (18.2 MΩ·cm) to prevent unwanted nucleation seeded by trace contaminants.

Protocol A: Synthesis of Citrate-Capped AuNP Seeds

Causality & Rationale: The Turkevich-Frens method is utilized here. Boiling the solution is critical because the reduction potential of citrate is highly temperature-dependent. At 100°C, the reduction of Au³⁺ to Au⁰ is rapid, ensuring a burst of nucleation followed by uniform growth, yielding monodisperse ~40 nm particles.

  • Bring 100 mL of a 1.0 mM HAuCl₄ aqueous solution to a vigorous boil under continuous magnetic stirring (800 rpm).

  • Rapidly inject 10 mL of a pre-warmed 38.8 mM trisodium citrate solution.

  • Observe the color transition: The solution will shift from pale yellow to clear, then to dark blue/purple, and finally to a brilliant ruby red within 2–3 minutes.

  • Maintain boiling and stirring for exactly 20 minutes to ensure complete reduction.

  • Cool the colloidal suspension to room temperature under continuous stirring.

Validation Checkpoint: Perform UV-Vis spectroscopy. A sharp Localized Surface Plasmon Resonance (LSPR) peak at 520–522 nm confirms the presence of monodisperse ~40 nm spherical AuNPs.

Protocol B: Ligand Exchange with 4-MMT

Causality & Rationale: Citrate molecules are weakly bound to the gold surface via electrostatic interactions. Introducing a large molar excess of 4-MMT drives a thermodynamic ligand exchange, replacing citrate with a dense SAM of 4-MMT via covalent Au–S bonds.

  • Prepare a 10 mM stock solution of 4-MMT in absolute ethanol.

  • Add 1.0 mL of the 4-MMT stock solution dropwise to 50 mL of the synthesized Citrate-AuNP suspension under vigorous stirring.

  • Allow the mixture to stir in the dark at room temperature for 24 hours to ensure maximum SAM packing density.

  • Purification: Centrifuge the suspension at 10,000 × g for 15 minutes. Discard the supernatant to remove unbound 4-MMT and displaced citrate. Resuspend the pellet in 50 mL of ultrapure water. Repeat this wash step twice.

Validation Checkpoint: UV-Vis spectroscopy should show a slight red-shift in the LSPR peak (e.g., to 524–526 nm ) due to the change in the local refractive index at the nanoparticle surface. Dynamic Light Scattering (DLS) should confirm no aggregation.

Protocol C: Doxorubicin (DOX) Loading and pH-Triggered Release

Causality & Rationale: DOX is loaded via non-covalent interactions (hydrogen bonding and hydrophobic interactions) with the unprotonated morpholine corona at physiological pH (7.4) . When the pH drops to 5.5, the morpholine ring protonates, causing massive electrostatic repulsion between the now-cationic nanocarrier and the cationic DOX molecules, triggering rapid drug release.

  • Mix 10 mL of AuNP@4-MMT with 1 mg of Doxorubicin hydrochloride (DOX·HCl) previously neutralized with a trace amount of triethylamine.

  • Stir overnight at 4°C in a pH 7.4 PBS buffer.

  • Centrifuge at 10,000 × g to remove unloaded DOX. Calculate loading efficiency by measuring the absorbance of the supernatant at 480 nm.

  • Release Assay: Disperse equal aliquots of DOX-AuNP@4-MMT into dialysis bags (MWCO 10 kDa). Submerge one in pH 7.4 PBS and another in pH 5.5 acetate buffer. Incubate at 37°C and sample the external buffer at predetermined intervals.

Quantitative Data Summary

The following table demonstrates the self-validating nature of the 4-MMT functionalization. The drastic shift in Zeta Potential from negative to highly positive at pH 5.5 is the direct result of morpholine protonation, which dictates the drug release kinetics.

Table 2: Physicochemical Characterization and Drug Release Profiles
FormulationpH ConditionHydrodynamic Size (DLS)Zeta Potential (mV)DOX Release (at 48h)
Citrate-AuNP 7.442.3 ± 1.5 nm-35.2 ± 2.1N/A
AuNP@4-MMT 7.446.8 ± 1.8 nm-5.4 ± 1.2< 10% (Stable)
AuNP@4-MMT 5.551.2 ± 2.4 nm+28.6 ± 1.8> 85% (Triggered)

Mechanistic Pathway: Intracellular Delivery

Upon reaching the tumor microenvironment, the AuNP@4-MMT nanocarriers are internalized via endocytosis. The subsequent acidification of the endosomal compartment triggers the protonation of the morpholine ring. This influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosome (the "proton sponge effect"), releasing the therapeutic payload directly into the cytoplasm.

Mechanism A DOX-AuNP@4-MMT (pH 7.4, Neutral Surface) B Cellular Endocytosis (Internalization) A->B C Endosomal Maturation (pH drops to ~5.5) B->C D Morpholine Protonation (Charge Reversal to +) C->D H+ Influx E Proton Sponge Effect (Endosomal Rupture) D->E Osmotic Swelling F DOX Release (Cytoplasmic Delivery) E->F Payload Release

Caption: pH-responsive mechanism of 4-MMT functionalized AuNPs for targeted intracellular drug delivery.

References

  • Hock, N., Racaniello, G. F., Aspinall, S., Denora, N., Khutoryanskiy, V. V., & Bernkop-Schnürch, A. (2021). "Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body." Advanced Science, 9(1), 2102451.[Link]

  • Zhang, Y., et al. (2011). "Conformations of Morpholine in Liquid and Adsorbed on Gold Nanoparticles Explored by Raman Spectroscopy and Theoretical Calculations." The Journal of Physical Chemistry C, 115(41), 20175-20181.[Link]

  • Cheng, Y., et al. (2013). "Surface functionalized gold nanoparticles for drug delivery." Journal of Biomedical Nanotechnology, 9(8), 1362-1369.[Link]

  • Penfold, N. J., et al. (2021). "pH-Responsive Diblock Copolymer Vesicles via Polymerization-Induced Self-Assembly in Aqueous Media: Synthesis, Loading, and Potential Biological Applications." ACS Macro Letters, 10(6), 714-720.[Link]

Method

Application Note: Step-by-Step Guide for 4-Morpholinemethanethiol Functionalization of Gold Surfaces

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: pH-Responsive Biosensors, Anti-Fouling Coatings, and Nanoparticle Stabilization Mechanistic Rationale & Surface Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: pH-Responsive Biosensors, Anti-Fouling Coatings, and Nanoparticle Stabilization

Mechanistic Rationale & Surface Chemistry

The functionalization of gold surfaces using organosulfur compounds is a cornerstone of modern surface chemistry. The formation of a self-assembled monolayer (SAM) is driven by the spontaneous chemisorption of the thiol group onto the gold lattice. This process involves the oxidative addition of the sulfur-hydrogen (S-H) bond to the gold surface, followed by the reductive elimination of hydrogen[1]. The resulting semi-covalent Au-S bond is highly stable, possessing a binding energy of approximately 160 kJ/mol[2].

Why 4-Morpholinemethanethiol? Unlike standard long-chain alkanethiols (e.g., 11-mercaptoundecanoic acid) that rely heavily on intermolecular van der Waals forces to form crystalline-like monolayers, 4-Morpholinemethanethiol (CAS: 4432-42-2) is a short-chain molecule consisting of a single methylene linker attached to a morpholine heterocycle.

The morpholine headgroup features a secondary amine within an ether-containing six-membered ring, possessing a pKa of approximately 8.33 to 8.49[3]. This imparts a highly desirable pH-responsive switchability to the surface:

  • At physiological pH (< 7.4): The morpholine nitrogen is protonated (cationic), rendering the surface highly hydrophilic. This hydration layer acts as a powerful anti-fouling barrier against non-specific protein adsorption.

  • At basic pH (> 8.5): The morpholine ring deprotonates to a neutral state, significantly altering the surface dipole, wettability, and electronic properties.

Because the methylene linker is extremely short, the structural integrity of this SAM relies entirely on the pristine nature of the Au-S chemisorption. Therefore, rigorous substrate cleaning and environmental control during assembly are non-negotiable.

Materials and Reagents

  • Substrates: Au(111)-coated silicon wafers or glass slides (typically 100 nm Au deposited over a 10 nm Ti or Cr adhesion layer).

  • Functionalizing Agent: 4-Morpholinemethanethiol (CAS: 4432-42-2).

  • Solvent: 200 proof absolute ethanol (degassed). Causality: Ethanol provides optimal solubility for the organic thiol while minimizing the risk of oxidizing the thiol group into sulfonates, which fail to form stable SAMs[4].

  • Cleaning Agents: Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) or UV-Ozone cleaner. (Caution: Piranha solution is a severe explosion and chemical burn hazard. Handle only in a dedicated fume hood with proper PPE).

  • Drying Agent: High-purity Nitrogen (N₂) gas.

Experimental Protocol: Self-Assembled Monolayer Formation

This protocol is designed as a self-validating system; each step is engineered to eliminate variables that could compromise the Au-S interface.

Step 1: Substrate Cleaning and Activation

Action: Submerge the gold substrates in freshly prepared Piranha solution for 10 minutes (or treat with UV-Ozone for 20 minutes). Rinse copiously with Milli-Q water, followed by absolute ethanol. Dry immediately under a stream of N₂. Causality: Bare gold rapidly adsorbs adventitious carbon from the atmosphere. Piranha cleaning oxidizes and removes these organic contaminants, exposing a highly reactive, hydrophilic Au(111) lattice required for maximum thiolate packing density.

Step 2: Thiol Solution Preparation

Action: Prepare a 1.0 to 5.0 mM solution of 4-Morpholinemethanethiol in degassed absolute ethanol. Causality: Degassing the ethanol (via sonication or N₂ bubbling) displaces dissolved oxygen, preventing the premature dimerization of the thiols into disulfides, which have slower adsorption kinetics.

Step 3: SAM Assembly

Action: Submerge the freshly cleaned gold substrates into the thiol solution. Seal the container, backfill the headspace with N₂ gas, and incubate in the dark at room temperature for 18 to 24 hours[4]. Causality: While the initial Au-S chemisorption occurs within minutes, the spatial reorganization of the morpholine headgroups to achieve a thermodynamically stable, densely packed monolayer takes hours. Dark conditions are mandatory to prevent UV-catalyzed photo-oxidation of the thiolate bonds[4].

Step 4: Washing and Drying

Action: Remove the substrates from the solution. Rinse vigorously with absolute ethanol, sonicate in fresh ethanol for 1 minute, and dry under a gentle N₂ stream. Causality: This removes weakly bound, physisorbed multilayers of 4-Morpholinemethanethiol that adhere via hydrogen bonding, ensuring only the covalently bound monolayer remains.

Workflow A 1. Gold Substrate Preparation Au(111) with Ti/Cr adhesion B 2. Surface Cleaning Piranha or UV-Ozone A->B Removes contaminants C 3. Thiol Solution Preparation 1-5 mM in degassed EtOH B->C Exposes bare Au lattice D 4. SAM Assembly 18-24h, Dark, N2 atmosphere C->D Initiates chemisorption E 5. Washing & Drying EtOH rinse, N2 stream D->E Removes physisorbed layers F 6. Functionalized Surface Ready for Characterization E->F Yields pure monolayer

Figure 1: Step-by-step workflow for the preparation of 4-Morpholinemethanethiol SAMs on gold.

Validation & Characterization (Trustworthiness)

To ensure the protocol has succeeded, the functionalized surface must be empirically validated using the following orthogonal techniques:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is the gold standard for validating chemisorption. A successful SAM will display a characteristic S 2p doublet peak centered at ~162.0 eV, confirming the formation of a bound thiolate species[5]. If a peak appears at >163.5 eV, it indicates the presence of unbound, physisorbed thiols, meaning the washing step (Step 4) was insufficient[1]. The N 1s peak at ~400.5 eV will confirm the presence of the morpholine ring[5].

  • Contact Angle Goniometry: Because morpholine is pH-responsive, the surface wettability must change based on the buffer applied. Washing the surface with an acidic buffer (pH 6.0) will protonate the amine, resulting in a low contact angle (highly hydrophilic). A basic buffer (pH 10.0) will yield a higher contact angle.

  • Electrochemical Impedance Spectroscopy (EIS): In a solution containing a redox probe (e.g.,[Fe(CN)₆]³⁻/⁴⁻), the intact SAM will act as a dielectric barrier, significantly increasing the charge-transfer resistance ( Rct​ ) compared to a bare gold electrode.

Mechanism Au Gold Surface Au(111) Thiol Thiolate Linkage Au-S Bond Au->Thiol ~160 kJ/mol Protonated Cationic Morpholine (pH < 7.4) Highly Hydrophilic Thiol->Protonated Acidic Environment (+H+) Neutral Neutral Morpholine (pH > 8.5) Less Hydrophilic Thiol->Neutral Basic Environment (-H+) Protonated->Neutral Deprotonation

Figure 2: pH-responsive structural states of the morpholine-terminated self-assembled monolayer.

Quantitative Data Summary

The following table outlines the expected theoretical and empirical parameters for a successfully assembled 4-Morpholinemethanethiol SAM on Au(111).

ParameterExpected ValueSignificance
Au-S Binding Energy ~160 kJ/molConfirms strong, semi-covalent chemisorption[2].
Morpholine pKa 8.33 – 8.49Defines the pH threshold for surface charge switching[3].
XPS S 2p Peak (Bound) 162.0 – 162.5 eVValidates successful Au-S bond formation[5].
XPS S 2p Peak (Unbound) > 163.5 eVIndicates incomplete washing or oxidized thiols[1].
Optimal Assembly Time 18 – 24 hoursRequired for maximum packing density and defect minimization[4].
Thiol Concentration 1.0 – 5.0 mMEnsures sufficient molecular collisions for rapid initial adsorption.

References

  • Sigma-Aldrich. "Preparing Self-Assembled Monolayers". sigmaaldrich.com. 4

  • PubChem - NIH. "Morpholine | C4H9NO | CID 8083". nih.gov. 3

  • ACS Publications. "Au–S Bonding Revealed from the Characterization of Diatomic Gold Sulfide, AuS". acs.org. 2

  • PMC - NIH. "Preparation and Characterization of Covalently Binding of Rat Anti-human IgG Monolayer on Thiol-Modified Gold Surface". nih.gov. 5

  • BenchChem. "Mechanism of thiol binding to gold surfaces". benchchem.com. 1

Sources

Application

Comprehensive Guide to Dosage, Concentration Calculations, and Experimental Protocols for 4-Morpholinemethanethiol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Morpholinemethanethiol (CAS: 4432-42-2 | Formula: C5H11NOS | MW: 133.21 g/mol ) Scientific Context & Mechanistic Causality...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Morpholinemethanethiol (CAS: 4432-42-2 | Formula: C5H11NOS | MW: 133.21 g/mol )

Scientific Context & Mechanistic Causality

4-Morpholinemethanethiol is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and chemical biology [1]. Its utility stems from two distinct structural features, each driving specific experimental applications:

  • The Morpholine Ring (Pharmacophore Role): Morpholine is a privileged scaffold in the design of kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of valine residues (e.g., Val851 in PI3Kα or Val882 in PI3Kγ) within the ATP-binding hinge region of the kinase [2]. Furthermore, its basic nature improves the aqueous solubility of lipophilic drug candidates.

  • The Methanethiol Group (Bioconjugation Role): The highly nucleophilic primary thiol (-SH) allows for rapid, site-specific bioconjugation via thiol-ene click chemistry or maleimide coupling.

The Causality of Thiol Oxidation and Reagent Selection

A critical challenge when working with 4-Morpholinemethanethiol is the spontaneous oxidation of its free thiol group into unreactive disulfides upon exposure to atmospheric oxygen. To counteract this, reducing agents must be employed.

Why TCEP over DTT? Tris(2-carboxyethyl)phosphine (TCEP) is strongly preferred over Dithiothreitol (DTT) or β -mercaptoethanol ( β -ME) for these workflows. TCEP reduces disulfides via a nucleophilic phosphorus attack and, crucially, does not contain a thiol group itself [3]. Therefore, TCEP will not compete with 4-Morpholinemethanethiol during downstream maleimide-coupling reactions, eliminating the need for tedious desalting steps prior to conjugation [4]. Additionally, TCEP operates efficiently across a broader pH range than DTT, which requires basic conditions that can inadvertently hydrolyze maleimide groups [5].

Mechanism cluster_0 Pharmacophore Role (Drug Design) cluster_1 Bioconjugation Role (Chemical Biology) Compound 4-Morpholinemethanethiol (Bifunctional Scaffold) Morpholine Morpholine Ring (Hydrophilic/Basic) Compound->Morpholine Thiol Methanethiol Group (-CH2-SH) Compound->Thiol PI3K PI3K Hinge Region (Val851/Val882) Morpholine->PI3K Hydrogen Bonding (ATP Competitive) Maleimide Maleimide-Tagged Target Molecule Thiol->Maleimide Nucleophilic Attack (pH 6.5-7.5) Conjugate Stable Thioether Linkage Maleimide->Conjugate

Dual mechanisms of 4-Morpholinemethanethiol in PI3K inhibition and bioconjugation.

Dosage and Concentration Calculations

Accurate molarity calculations are paramount to ensure reproducibility. The molecular weight of 4-Morpholinemethanethiol is 133.21 g/mol .

Table 1: Stock Solution Preparation (Mass-to-Volume)

To minimize handling errors, it is recommended to weigh a fixed mass of the compound (e.g., 10 mg) and adjust the solvent volume to achieve the desired molarity.

Target MolarityMass of CompoundRequired Volume of DMSOFinal Concentration (mg/mL)
100 mM 10 mg750.7 µL13.32 mg/mL
50 mM 10 mg1,501.4 µL6.66 mg/mL
10 mM 10 mg7,507.0 µL1.33 mg/mL
Table 2: In Vitro Serial Dilution (Cell Culture Assays)

When dosing cells to evaluate synthesized PI3K-inhibitor derivatives, the final DMSO concentration in the culture media must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

StepStarting ConcentrationDilution ActionFinal Assay ConcentrationFinal DMSO %
1 100 mM (Stock)Dilute 1:10 in DMSO10 mM (Intermediate)100%
2 10 mM (Intermediate)Dilute 1:1000 in Media10 µM 0.1%
3 10 mM (Intermediate)Dilute 1:10 in DMSO1 mM (Intermediate)100%
4 1 mM (Intermediate)Dilute 1:1000 in Media1 µM 0.1%
5 1 mM (Intermediate)Dilute 1:10 in DMSO100 µM (Intermediate)100%
6 100 µM (Intermediate)Dilute 1:1000 in Media100 nM 0.1%
Table 3: In Vivo Dosage Calculations (Mouse Model)

For preclinical pharmacokinetics or efficacy models, doses are calculated based on a standard 25 g mouse receiving a 100 µL intraperitoneal (IP) or intravenous (IV) injection.

Target Dose (mg/kg)Amount per 25g MouseConcentration in 100 µLMolarity of Injection
1.0 mg/kg 0.025 mg0.25 mg/mL1.88 mM
5.0 mg/kg 0.125 mg1.25 mg/mL9.38 mM
10.0 mg/kg 0.250 mg2.50 mg/mL18.76 mM

(Note: Pure DMSO is toxic in vivo. Injection formulations must be diluted using vehicles such as 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline).

Self-Validating Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Causality Check: Aqueous buffers accelerate thiol oxidation. Preparing the primary stock in anhydrous DMSO minimizes this risk.

  • Degas Solvent: Bubble anhydrous DMSO with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh 10 mg of 4-Morpholinemethanethiol and dissolve in 750.7 µL of the degassed DMSO to yield a 100 mM solution.

  • Reduction Stabilization: Add TCEP-HCl to the stock solution to a final concentration of 1 mM. Causality: This catalytic amount of TCEP acts as an internal scavenger, continuously reducing any disulfides that form during freeze-thaw cycles without interfering with downstream assays [4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. (Do not use Nylon filters, which can degrade in DMSO).

  • Storage: Aliquot into amber, single-use microcentrifuge tubes, blanket with Argon, and store at -20°C.

StockPrep Powder 4-Morpholinemethanethiol (MW: 133.21 g/mol) Solvent Dissolve in Anhydrous DMSO (Minimize Hydrolysis) Powder->Solvent Weigh rapidly TCEP Add 1 mM TCEP-HCl (Prevent Disulfide Formation) Solvent->TCEP Degas with N2/Ar Filter Sterile Filter (0.22 µm) PTFE Membrane TCEP->Filter Warning Avoid DTT/BME (Competes in Conjugation) TCEP->Warning Stock 100 mM Working Stock Store at -20°C (Argon) Filter->Stock Aliquot

Workflow for preparing oxidation-resistant 4-Morpholinemethanethiol stock solutions.

Protocol B: Thiol-Maleimide Bioconjugation & Validation

This protocol ensures the methanethiol group successfully conjugates to a maleimide-tagged target (e.g., a fluorophore or protein) while validating the reaction integrity.

  • Buffer Preparation: Prepare a conjugation buffer of 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.

    • Causality: The pH must be strictly maintained between 6.5 and 7.5. Above pH 7.5, maleimides undergo rapid ring-opening hydrolysis to form unreactive maleamic acid [5].

    • Degas the buffer with Argon for 20 minutes.

  • Reagent Mixing: Dilute the 100 mM 4-Morpholinemethanethiol stock to a 1 mM working concentration in the conjugation buffer.

  • Self-Validation Step (Ellman’s Assay): Before adding the maleimide target, verify the presence of active free thiols.

    • Mix 10 µL of your working solution with 200 µL of Ellman’s Reagent (DTNB, 0.1 mM).

    • A rapid color change to yellow (measurable at 412 nm) confirms the thiols are fully reduced and active. If the solution remains clear, oxidation has occurred, and additional TCEP must be added.

  • Conjugation: Add the maleimide-tagged target at a 1:5 molar ratio (Target : Thiol).

  • Incubation: Incubate at room temperature for 2 hours under continuous agitation, protected from light.

  • Quenching: Quench unreacted maleimides by adding a 10-fold molar excess of a sacrificial thiol (e.g., free cysteine) for 15 minutes.

References

  • National Institutes of Health (NIH). "4-MORPHOLINEMETHANETHIOL - Global Substance Registration System." Available at: [Link]

  • American Chemical Society (ACS). "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring." Journal of Medicinal Chemistry. Available at: [Link]

  • Metabion International AG. "Deprotection of Thiol-modified Oligonucleotides." Available at: [Link]

Method

Application Notes and Protocols for Self-Assembled Monolayers of 4-Morpholinemethanethiol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Navigating the Landscape of Functionalized Surfaces In the realm of surface science and biomaterials, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Navigating the Landscape of Functionalized Surfaces

In the realm of surface science and biomaterials, the ability to precisely engineer the interface between a synthetic material and a biological environment is paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal substrates, particularly gold, have emerged as a cornerstone technology for achieving this control. The spontaneous formation of a highly ordered, single-molecule-thick layer provides a robust and versatile platform for tailoring surface properties such as wettability, biocompatibility, and specific ligand presentation.[1]

This guide focuses on the use of a specific, yet underexplored, thiol molecule: 4-Morpholinemethanethiol . While the body of literature directly investigating SAMs of this particular compound is nascent, its chemical structure—a thiol headgroup for surface anchoring and a terminal morpholine moiety—suggests a unique combination of properties that are highly relevant for applications in drug development, biosensing, and fundamental cell biology.[2][3]

The morpholine group is a saturated heterocycle featuring both an ether and a secondary amine functionality. This structure imparts a number of desirable characteristics:

  • Hydrophilicity and Biocompatibility: The morpholine ring is polar and capable of hydrogen bonding, which is expected to render surfaces hydrophilic and potentially protein-resistant, a critical feature for reducing non-specific adsorption in biological assays.[4]

  • pH-Responsive Behavior: The secondary amine within the morpholine ring has a pKa that can lead to protonation/deprotonation in response to changes in the local pH. This offers a handle for creating "smart" surfaces whose properties, such as charge and conformation, can be dynamically modulated.[5]

  • Chemical Handle for Bioconjugation: The amine functionality can be utilized for the covalent attachment of biomolecules, such as peptides, proteins, and DNA, through well-established bioconjugation chemistries.[6][7]

This document, therefore, serves as both a practical guide and a forward-looking exploration. We will provide detailed protocols for the formation and characterization of SAMs, drawing upon established best practices for alkanethiols. Furthermore, we will extrapolate the expected properties and potential applications of 4-Morpholinemethanethiol SAMs based on the known behavior of amine-terminated and other functionalized monolayers, providing a scientifically grounded framework for researchers to pioneer new applications with this promising molecule.

Part 1: Foundational Principles and Molecular Architecture

The formation of a SAM from 4-Morpholinemethanethiol on a gold surface is a spontaneous process driven by the strong affinity of the sulfur atom for gold, forming a stable gold-thiolate bond. This initial chemisorption is followed by a slower organization process, where van der Waals interactions between the molecular backbones drive the molecules into a densely packed, ordered arrangement.

The Molecular Structure of 4-Morpholinemethanethiol
  • Anchor: The thiol (-SH) group serves as the anchor, forming a strong covalent bond with the gold substrate.

  • Spacer: A short methylene (-CH2-) group links the anchor to the functional head group.

  • Functional Head Group: The morpholine ring presents a hydrophilic and pH-responsive interface.

cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing Clean Solvent Cleaning (Sonication in Acetone, IPA, Water) Piranha Piranha Cleaning (Optional, for rigorous cleaning) Clean->Piranha Optional Dry_sub Drying (Nitrogen stream) Clean->Dry_sub Piranha->Dry_sub Solution Prepare 1 mM 4-Morpholinemethanethiol in Anhydrous Ethanol Dry_sub->Solution Immerse Immerse Substrate (12-24 hours in a sealed vial) Solution->Immerse Inert Backfill with Inert Gas Immerse->Inert Rinse Rinse with Ethanol Inert->Rinse Dry_sam Dry with Nitrogen Rinse->Dry_sam Characterize Characterize Dry_sam->Characterize

Caption: Experimental workflow for SAM formation.

Detailed Step-by-Step Protocols

Protocol 1: Gold Substrate Cleaning

  • Solvent Cleaning:

    • Place the gold substrates in a beaker with acetone and sonicate for 10-15 minutes.

    • Transfer the substrates to a beaker with isopropanol and sonicate for 10-15 minutes.

    • Rinse thoroughly with ultrapure water.

  • Piranha Cleaning (Optional - for removal of organic residues):

    • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Always add the hydrogen peroxide to the sulfuric acid slowly, never the other way around.

    • Immerse the substrates in freshly prepared piranha solution for 1-2 minutes.

    • Carefully remove the substrates and rinse extensively with ultrapure water.

  • Drying:

    • Dry the cleaned substrates under a gentle stream of high-purity nitrogen or argon.

    • Use the substrates immediately for SAM formation to prevent re-contamination.

Protocol 2: Formation of 4-Morpholinemethanethiol SAMs

  • Solution Preparation:

    • Prepare a 1 mM solution of 4-Morpholinemethanethiol in anhydrous ethanol. It is recommended to degas the ethanol with an inert gas prior to use to minimize oxidation of the thiol.

  • Immersion:

    • Place the cleaned and dried gold substrates in a glass vial.

    • Add enough of the thiol solution to completely submerge the substrates.

    • Backfill the vial with nitrogen or argon, seal it tightly, and wrap with parafilm.

  • Incubation:

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed monolayer. 4. Rinsing and Drying:

    • Remove the substrates from the thiol solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a gentle stream of nitrogen.

Part 3: Characterization of 4-Morpholinemethanethiol SAMs

A multi-technique approach is essential to validate the formation and quality of the SAM.

TechniqueInformation ObtainedExpected Results for 4-Morpholinemethanethiol SAMs
Contact Angle Goniometry Surface wettability and surface energyA low water contact angle, indicating a hydrophilic surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical statesPresence of S 2p, N 1s, O 1s, and C 1s peaks. The N 1s peak can be used to study the protonation state.
Ellipsometry Monolayer thicknessA uniform thickness consistent with a monolayer of 4-Morpholinemethanethiol.
Atomic Force Microscopy (AFM) Surface topography and morphologyA smooth surface with low roughness, indicative of a well-formed monolayer.
Cyclic Voltammetry (CV) Electrochemical barrier propertiesThe SAM should block the access of redox probes (e.g., ferro/ferricyanide) to the gold surface, leading to a suppression of the electrochemical signal. [5]

Part 4: Applications in Drug Development and Research

The unique properties of 4-Morpholinemethanethiol SAMs open up a range of potential applications.

cluster_apps Potential Applications SAM 4-Morpholinemethanethiol SAM on Gold Biosensing Biosensors SAM->Biosensing Immobilization of bioreceptors Biocompatible Biocompatible Coatings SAM->Biocompatible Protein resistance Drug_Screening Drug Screening Platforms SAM->Drug_Screening Controlled surface for interaction studies Cell_Culture Cell Culture Substrates SAM->Cell_Culture Tunable surface properties (e.g., charge)

Caption: Potential applications of 4-Morpholinemethanethiol SAMs.

Biosensor Development

The amine functionality of the morpholine group can be used to covalently attach antibodies, enzymes, or nucleic acids for the specific detection of target analytes. The hydrophilic nature of the SAM is expected to reduce non-specific binding, thereby improving the signal-to-noise ratio of the sensor. [8][9] Protocol 3: Immobilization of a Protein via Amine Coupling

  • Activation of the SAM:

    • Immerse the 4-Morpholinemethanethiol SAM in a solution of a homobifunctional crosslinker, such as glutaraldehyde (e.g., 2.5% in PBS), for 1 hour at room temperature.

    • Rinse thoroughly with PBS.

  • Protein Immobilization:

    • Incubate the activated surface with a solution of the desired protein (e.g., 100 µg/mL in PBS) for 1-2 hours at room temperature. The primary amines on the protein will react with the free aldehyde groups of the crosslinker.

  • Blocking and Washing:

    • Rinse the surface with PBS.

    • To block any remaining reactive sites, incubate with a blocking agent such as bovine serum albumin (BSA) or ethanolamine.

    • Wash again with PBS.

Biocompatible and Anti-fouling Coatings

For implantable devices or in-vitro diagnostic tools, preventing non-specific protein adsorption is crucial. The anticipated hydrophilicity and hydrogen bonding capacity of the morpholine-terminated surface could lead to the formation of a tightly bound water layer, acting as a physical and energetic barrier to protein fouling. [4]

pH-Responsive Surfaces for Controlled Drug Delivery and Cell Adhesion

The ability to switch the surface charge from neutral to positive by lowering the pH could be exploited to control the adhesion and detachment of cells or the release of charged drug molecules. [5]This "smart" surface behavior is of great interest in tissue engineering and regenerative medicine.

Part 5: Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
High water contact angle Incomplete SAM formation, contaminationEnsure substrate is scrupulously clean. Use high-purity thiol and anhydrous solvent. Increase incubation time.
Inconsistent results Substrate variability, contaminationUse substrates from the same batch. Maintain a clean working environment.
Poor protein immobilization Inefficient activation or couplingOptimize crosslinker concentration and reaction times. Check the pH of the protein solution to ensure the availability of reactive amine groups.
SAM degradation over time Oxidation of amine or thiol groupsStore SAM-coated substrates under an inert atmosphere and in the dark. [10]

References

  • (No source provided)
  • pH-Induced Conformational Change of Amine-Terminated Self-Assembled Monolayers. (2025).
  • (No source provided)
  • Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces for the Fabrication of Biopolymer Arrays. UCI Department of Chemistry.
  • Murray, J., et al. (2014). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols.
  • Jeon, S. I., et al. (1991). Protein-surface interactions in the presence of polyethylene oxide. I. Simplified theory. Journal of Colloid and Interface Science.
  • (No source provided)
  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.
  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). (2023). MDPI.
  • Photooxidation of Amine-Terminated Self-Assembled Monolayers on Gold. (2010). The Journal of Physical Chemistry C.
  • (No source provided)
  • A New Approach to Generate Thiol-termin
  • Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • (No source provided)
  • Advancements in Biosensors Based on the Assembles of Small Organic Molecules and Peptides. (2023). MDPI.
  • Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PMC.
  • Self-assembled Monolayer-induced Surface Modifications of Nanomaterials – From Analytics to Applications.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Morpholines. Synthesis and Biological Activity.
  • Crosslinked organosulfur-based self-assembled monolayers: formation and applic

Sources

Application

Electrochemical methods for studying 4-Morpholinemethanethiol

Application Note: Electrochemical Characterization of 4-Morpholinemethanethiol Self-Assembled Monolayers Introduction & Mechanistic Rationale 4-Morpholinemethanethiol (4-MMT, CAS: 4432-42-2) is a bifunctional molecule fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrochemical Characterization of 4-Morpholinemethanethiol Self-Assembled Monolayers

Introduction & Mechanistic Rationale

4-Morpholinemethanethiol (4-MMT, CAS: 4432-42-2) is a bifunctional molecule featuring a strongly coordinating thiol group and a hydrophilic, pH-responsive morpholine ring[1]. In medicinal chemistry and biosensor design, morpholine derivatives are highly valued for their ability to modulate pharmacokinetics, provide hydrogen-bonding networks, and act as pH-sensitive gating mechanisms. When immobilized on gold (Au) electrodes as a Self-Assembled Monolayer (SAM), 4-MMT serves as an excellent model for studying interfacial electron transfer and the electrochemical stability of hydrophilic, bulky headgroups.

Unlike highly hydrophobic alkanethiols, the morpholine headgroup introduces unique electrochemical behaviors. Hydrophilic groups generally reduce the electrochemical stability of the SAM by enhancing the diffusion of water and ions to the electrode surface, thereby facilitating earlier reductive desorption[2]. This application note details field-proven protocols for fabricating 4-MMT SAMs and evaluating their structural integrity, defect density, and barrier properties using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Experimental Workflow

Workflow A 1. Polycrystalline Au Electrode Mechanical & Electrochemical Polishing B 2. 4-MMT SAM Assembly (1-5 mM in Ethanol, 12-24 hrs) A->B C 3. Electrochemical Cell Setup (Three-Electrode System) B->C D 4A. Cyclic Voltammetry (CV) Reductive Desorption Analysis C->D E 4B. EIS & Faradaic CV Barrier Property Assessment C->E

Workflow for the electrochemical characterization of 4-MMT SAMs on gold electrodes.

Step-by-Step Methodologies

Protocol 1: Electrode Preparation and 4-MMT SAM Assembly

Causality Focus: Absolute cleanliness of the Au surface is non-negotiable. Organic contaminants or native oxides will disrupt the Au-S bond formation, leading to high defect densities and poor monolayer packing[3].

  • Mechanical Polishing: Polish the polycrystalline Au working electrode (typically 2–3 mm diameter) using aqueous alumina slurries (1.0 µm, 0.3 µm, and 0.05 µm sequentially) on microcloth pads. Sonicate in Milli-Q water and absolute ethanol for 5 minutes each to remove residual alumina particles.

  • Electrochemical Cleaning: Immerse the electrode in 0.5 M H2​SO4​ . Perform CV from 0.0 V to +1.5 V vs. Ag/AgCl at 100 mV/s for 20–30 cycles until the characteristic Au oxidation/reduction peaks stabilize. Self-Validation: This step confirms the electrode's cleanliness and allows for the calculation of the real electrochemical surface area via the integration of the gold oxide reduction peak.

  • SAM Assembly: Rinse the electrode with absolute ethanol and immediately immerse it in a freshly prepared 2.0 mM solution of 4-Morpholinemethanethiol in absolute ethanol. Seal the vial and incubate in the dark at room temperature for 18–24 hours. Note: Ethanol is chosen to solubilize the organic thiol and minimize competitive adsorption from water.

  • Post-Assembly Washing: Remove the electrode, rinse copiously with absolute ethanol to remove physisorbed multilayers, and dry under a gentle stream of high-purity N2​ .

Protocol 2: Reductive Desorption via Cyclic Voltammetry

Causality Focus: Alkaline conditions (0.1 M KOH) are utilized to provide a wide cathodic potential window. This suppresses the hydrogen evolution reaction (HER), which would otherwise overlap with and obscure the reductive desorption peak of the thiolate[2].

  • Cell Setup: Assemble a three-electrode cell using the 4-MMT modified Au electrode as the working electrode, a Pt wire counter electrode, and an Ag/AgCl (3M KCl) reference electrode.

  • Electrolyte: Degas 0.1 M KOH solution with N2​ for 20 minutes prior to the experiment to remove dissolved oxygen, which undergoes reduction at negative potentials.

  • Measurement: Sweep the potential from -0.2 V to -1.2 V at a scan rate of 50 mV/s.

  • Data Extraction: Identify the cathodic peak (typically between -0.7 V and -0.9 V). Integrate the area under the peak to determine the charge density ( μC/cm2 ), which directly correlates to the surface coverage ( Γ ) of the 4-MMT molecules.

Protocol 3: Barrier Property Assessment via EIS

Causality Focus: A well-packed SAM blocks the approach of aqueous redox species. Because it is energetically unfavorable for these species to traverse the monolayer, electron transfer must occur via tunneling or through pinhole defects[3].

  • Electrolyte Preparation: Prepare a solution containing 5.0 mM K3​[Fe(CN)6​] , 5.0 mM K4​[Fe(CN)6​] , and 0.1 M KCl as the supporting electrolyte.

  • EIS Parameters: Apply a DC potential equal to the formal potential of the redox couple (approx. +0.22 V vs. Ag/AgCl). Superimpose an AC perturbation of 10 mV RMS over a frequency range of 100 kHz to 0.1 Hz.

  • Validation: A bare Au electrode should exhibit a diffusion-controlled Warburg impedance (a 45-degree line in the Nyquist plot). The 4-MMT SAM will display a large semicircle, indicative of a high charge transfer resistance ( Rct​ ) due to the physical blocking of the redox probe.

Data Presentation & Comparative Analysis

Because 4-MMT possesses a hydrophilic morpholine headgroup and a very short methylene spacer (only one carbon), its SAM exhibits distinct electrochemical metrics compared to standard hydrophobic alkanethiols. The hydrophilicity allows water and ions to penetrate closer to the Au surface, increasing the double-layer capacitance and shifting the desorption potential positively (making it easier to desorb)[2].

Table 1: Expected Electrochemical Parameters of 4-MMT vs. Reference SAMs

SAM MoleculeSpacer LengthHeadgroup Nature Edes​ (V vs. Ag/AgCl) Cdl​ ( μF/cm2 ) Rct​ ( kΩ⋅cm2 )
Bare Gold N/AN/AN/A~40.0 - 60.0< 0.1
4-Morpholinemethanethiol C1​ Hydrophilic, Bulky-0.75 to -0.85~8.0 - 12.05.0 - 15.0
1-Propanethiol C3​ Hydrophobic-0.90 to -0.95~4.0 - 6.020.0 - 30.0
1-Hexanethiol C6​ Hydrophobic-1.00 to -1.05~2.0 - 3.0> 100.0

Note: Data represents generalized comparative trends derived from the electrochemical behavior of hydrophilic vs. hydrophobic thiolate SAMs on polycrystalline gold.

Interfacial Electron Transfer Mechanism

Mechanism R Redox Probe [Fe(CN)6]3-/4- M Morpholine Headgroup (Hydrophilic, pKa ~8.3) R->M Diffusion (Steric/Electrostatic) S Methylene Spacer (-CH2-) M->S Permeation T Thiolate Linkage (Au-S) S->T Tunneling E Au Electrode (Electron Transfer) T->E Faradaic Current

Electron transfer pathway and barrier mechanism through a 4-MMT SAM.

References

  • 4-Morpholinemethanethiol - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu National Science Foundation (NSF) / ChemRxiv URL: [Link]

  • Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates UR Scholarship Repository, University of Richmond URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Morpholinemethanethiol synthesis

Technical Support Center: Aminomethanethiol Synthesis Hub Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Aminomethanethiol Synthesis Hub

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize and isolate N,S-acetals like 4-morpholinemethanethiol (CAS 4432-42-2). Because aminomethanethiols are inherently unstable and prone to thermodynamic degradation, achieving high yields requires strict kinetic control, anhydrous conditions, and precise stoichiometric management.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you optimize your synthesis.

Mechanistic Insights & Reaction Pathway

The synthesis of 4-morpholinemethanethiol proceeds via a Mannich-type condensation. Morpholine reacts with formaldehyde to form an N-hydroxymethylmorpholine intermediate, which is subsequently trapped by hydrogen sulfide (H₂S). The primary failure mode in this synthesis is the depletion of H₂S, which allows the newly formed 4-morpholinemethanethiol to react with the remaining intermediate, forming the thermodynamic sink: bis(4-morpholinylmethyl) sulfide .

ReactionPathway Morpholine Morpholine + Formaldehyde (Starting Materials) Intermediate N-Hydroxymethylmorpholine (Reactive Intermediate) Morpholine->Intermediate Nucleophilic Addition (0°C, -H2O) Product 4-Morpholinemethanethiol (Target Product) Intermediate->Product + H2S (Kinetic Control) H2S H2S Gas (Excess) H2S->Product Byproduct1 Bis(4-morpholinylmethyl) sulfide (Thermodynamic Sink) Product->Byproduct1 + Intermediate (H2S Depletion) Byproduct2 Disulfide Dimer (Oxidation Product) Product->Byproduct2 + O2 (Aerobic Oxidation)

Reaction pathway of 4-morpholinemethanethiol synthesis showing kinetic vs. thermodynamic products.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my yield of 4-morpholinemethanethiol consistently below 20% despite using exact 1:1:1 stoichiometry? Causality: The formation of the N,S-acetal is an equilibrium-driven process. When you use exact stoichiometry, the local concentration of H₂S drops as the reaction proceeds. The intermediate N-hydroxymethylmorpholine is highly electrophilic and will preferentially react with the nucleophilic thiol group of your newly formed product rather than waiting for more H₂S. This forms bis(4-morpholinylmethyl) sulfide, a highly stable thermodynamic byproduct . Solution: Abandon 1:1:1 stoichiometry. You must use a massive kinetic excess of H₂S (3.0 to 5.0 equivalents) to ensure the intermediate is instantly trapped, preventing the secondary condensation.

Q2: I am observing a white, insoluble precipitate during the reaction. What is it, and how do I prevent it? Causality: The precipitate is likely bis(4-morpholinylmethyl) disulfide. Aminomethanethiols are extremely sensitive to aerobic oxidation. Even trace amounts of dissolved oxygen in your solvent will rapidly oxidize the thiol into a disulfide dimer. Solution: Implement strict Schlenk line techniques. Degas all solvents via three freeze-pump-thaw cycles and maintain a positive pressure of ultra-high-purity Argon throughout the entire workflow.

Q3: Does the choice of formaldehyde source (aqueous formalin vs. paraformaldehyde) impact the final yield? Causality: Yes, profoundly. The condensation releases water. According to Le Chatelier's principle, introducing excess water via 37% aqueous formalin shifts the equilibrium backward, promoting the hydrolysis of the delicate N,S-acetal linkage. Solution: Use anhydrous paraformaldehyde. It acts as a water-free formaldehyde source, driving the equilibrium forward and drastically simplifying the organic extraction phase.

Quantitative Data Analytics

The following table summarizes the impact of reaction variables on the yield of the target mono-thiol versus the bis-sulfide byproduct.

Formaldehyde SourceH₂S EquivalentsTemperature (°C)AtmosphereYield of Target (%)Bis-sulfide Byproduct (%)
37% Formalin1.0 (Stoich)25 (RT)Air15%65%
Paraformaldehyde1.0 (Stoich)25 (RT)Argon35%50%
Paraformaldehyde3.0 (Excess)0 to 5Argon88%<5%
Paraformaldehyde5.0 (Excess)-10 to 0Argon92%Trace

Validated Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Step-by-Step Methodology: High-Yield Synthesis of 4-Morpholinemethanethiol

  • System Preparation & Degassing:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (submerged), and a gas outlet connected to a bleach scrubber (to neutralize excess H₂S).

    • Purge the system with Argon for 15 minutes. Add 100 mL of anhydrous diethyl ether (Et₂O) and degas using Argon sparging for 20 minutes.

  • Intermediate Formation:

    • Add morpholine (100 mmol, 8.7 g) and paraformaldehyde (100 mmol, 3.0 g) to the flask.

    • Stir the suspension at 0°C under Argon for 30 minutes.

    • Self-Validation Checkpoint: Take a 0.1 mL aliquot, quench in cold CDCl₃, and perform a rapid ¹H-NMR. The disappearance of the secondary amine N-H proton and the appearance of a singlet near 4.2 ppm (N-CH₂-OH) confirms the complete depolymerization of paraformaldehyde and formation of the intermediate. Do not proceed until this is confirmed.

  • H₂S Saturation (Kinetic Trapping):

    • Cool the reaction mixture to -10°C using an ice/brine bath.

    • Slowly bubble anhydrous H₂S gas (approx. 500 mmol, 5.0 eq) through the submerged inlet tube over 60 minutes. Maintain the temperature strictly below 0°C to suppress thermodynamic byproduct formation.

  • Reaction Maturation:

    • Once saturated, seal the gas inlet/outlet and allow the reaction to stir at 0°C for an additional 2 hours under a positive pressure balloon of H₂S/Argon.

  • Isolation & Extraction:

    • Purge the system with Argon for 30 minutes to drive off unreacted H₂S into the scrubber.

    • Filter any unreacted polymeric residues rapidly under an Argon blanket.

    • Wash the organic filtrate with ice-cold brine (2 × 50 mL) and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solvent in vacuo at 0°C (do not apply heat).

    • Purify via short-path vacuum distillation (if necessary) or use the crude product immediately, storing it at -20°C under Argon to prevent dimerization.

Workflow Step1 1. System Prep Argon purge and solvent degassing Step2 2. Intermediate Formation Morpholine + Paraformaldehyde at 0°C for 30 min Step1->Step2 Step3 3. H2S Saturation Bubble excess H2S gas Maintain at -10°C Step2->Step3 Step4 4. Reaction Maturation Stir for 2 hours under positive H2S pressure Step3->Step4 Step5 5. Isolation Extract with cold Et2O Dry over anhydrous Na2SO4 Step4->Step5 Step6 6. Purification Vacuum concentration Store at -20°C under Argon Step5->Step6

Step-by-step experimental workflow for the high-yield synthesis of 4-morpholinemethanethiol.

References

  • Klayman, D. L., et al. "Aminomethanethiols. Synthesis and properties of the hydrochloride of mercaptomethylamine, the parent N,S-acetal of formaldehyde." The Journal of Organic Chemistry 1973, 38(5), 881-885. Available at:[Link]

  • Zhang, P., et al. "Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C=C Double Bond as a One-Carbon Donator." The Journal of Organic Chemistry 2021, 86(20), 14485–14492. Available at:[Link]

Optimization

Technical Support Center: Handling &amp; Preserving 4-Morpholinemethanethiol

Welcome to the Technical Support Center. 4-Morpholinemethanethiol (CAS: 4432-42-2) is a highly reactive heterocyclic aliphatic thiol frequently utilized in drug development and click chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Morpholinemethanethiol (CAS: 4432-42-2) is a highly reactive heterocyclic aliphatic thiol frequently utilized in drug development and click chemistry. While its reactivity makes it a powerful reagent, it also makes it exceptionally susceptible to auto-oxidation.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the causality behind thiol degradation, provide self-validating troubleshooting protocols, and establish rigorous standards for preserving the integrity of your compound.

Section 1: The Mechanistic Root of the Problem (Causality)

To prevent oxidation, you must first understand why 4-Morpholinemethanethiol oxidizes so rapidly compared to standard alkyl thiols.

The core issue lies in its molecular structure: a thiol group adjacent to a morpholine ring. The nitrogen atom within the morpholine ring acts as an intramolecular base. In solution, this basic nitrogen lowers the effective pKa of the adjacent thiol, shifting the equilibrium toward the highly reactive thiolate anion (-S⁻) .

Thiolates are exponentially more susceptible to single-electron oxidation by molecular oxygen (O₂) than their protonated counterparts. This oxidation is heavily catalyzed by trace transition metals (such as Cu²⁺ and Fe³⁺), which facilitate the transfer of electrons from the thiolate to oxygen, generating thiyl radicals that rapidly dimerize into disulfides[1]. If left unchecked, excess reactive oxygen species (ROS) will irreversibly oxidize the compound into sulfinic or sulfonic acids.

OxidationPathway A 4-Morpholinemethanethiol (Active Free Thiol) C Disulfide Dimer (Reversible Oxidation) A->C O2, Basic pH B Trace Metals (Cu2+, Fe3+) Catalysts B->C Catalyzes C->A Reduction D Higher Oxidation States (Irreversible) C->D Excess ROS E TCEP Reductant (Recovery) E->C Cleaves S-S

Fig 1. Oxidation pathways of 4-Morpholinemethanethiol and reversible recovery via TCEP reduction.

Section 2: Troubleshooting Guide & FAQs

Q1: My 4-Morpholinemethanethiol degraded into a white precipitate during storage at 4°C. What happened, and how do I prevent it? A1: The white precipitate is the disulfide dimer of your starting thiol. Disulfides are significantly less soluble in standard solvents than their corresponding free thiols, causing them to crash out of solution[2]. Refrigeration alone does not stop oxidation if oxygen is present.

  • Prevention Strategy: Store the compound under a strict Argon atmosphere (Argon is heavier than Nitrogen and forms a better protective blanket). Furthermore, consider storing the compound as a hydrochloride (HCl) salt. Protonating the morpholine nitrogen neutralizes its basicity, keeping the thiol protonated and stable.

Q2: I need to use this thiol in an aqueous assay. How can I prevent oxidation during the experiment? A2: Aqueous buffers are notorious for harboring dissolved oxygen and trace metals. You must implement a two-pronged defense:

  • Chelation: Add 1-5 mM EDTA or DTPA to your buffer. Trace metals act as single-electron transfer catalysts that accelerate thiol oxidation by orders of magnitude; sequestering them halts this catalytic cycle[3].

  • Degassing: Dissolved oxygen must be removed. Sparge your buffers with Argon for at least 30 minutes, or use the Freeze-Pump-Thaw method for absolute oxygen removal[4].

Q3: My compound has already oxidized. Which reducing agent should I use to recover the free thiol: DTT, BME, or TCEP? A3: TCEP (Tris(2-carboxyethyl)phosphine) is the gold standard for recovering oxidized 4-Morpholinemethanethiol. Unlike DTT or BME, TCEP does not contain a thiol group, meaning it cannot form mixed disulfides with your target compound[1]. Furthermore, TCEP functions effectively across a broader pH range and is highly resistant to air oxidation, whereas DTT can auto-oxidize and produce superoxide radicals in the presence of transition metals[5].

Section 3: Quantitative Data & Comparisons

To optimize your experimental design, reference the following comparative data for reducing agents and degassing methodologies.

Table 1: Comparison of Reducing Agents for Thiol Recovery

FeatureTCEPDTTBME
Thiol-Free Structure? YesNoNo
Air Stability HighLowLow
Optimal pH Range 1.5 - 8.57.0 - 9.07.0 - 9.0
Metal Interaction Non-chelatingChelates metalsChelates metals
Auto-oxidation Risk Very LowHigh (Produces superoxides)High

Table 2: Solvent Degassing Methods Comparison

MethodO₂ Removal EfficiencyTime RequiredBest Use Case
Freeze-Pump-Thaw > 99.9% (Absolute)45-60 minsHighly sensitive storage / Organometallics[4]
Sparging (Argon) ~ 90-95%30-60 minsLarge volumes / Standard aqueous buffers[2]
Sonication + Vacuum ~ 80%10-15 minsHPLC solvents / Mild sensitivity[4]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Freeze-Pump-Thaw Degassing of Solvents

This is the most rigorous method for preparing oxygen-free solvents for the storage or reaction of 4-Morpholinemethanethiol[4]. This protocol is self-validating: if bubbling ceases during the final thaw, dissolved gases have been successfully eradicated.

FPT_Workflow N1 1. Freeze (Liquid N2) N2 2. Pump (High Vacuum) N1->N2 N3 3. Thaw (Water Bath) N2->N3 N3->N1 Repeat 3x N4 4. Backfill (Argon Gas) N3->N4

Fig 2. Freeze-Pump-Thaw cyclic workflow for complete removal of dissolved oxygen from solvents.

Step-by-Step Methodology:

  • Preparation: Transfer the required solvent into a heavy-wall Schlenk flask. Do not fill the flask beyond 50% capacity to allow for expansion.

  • Freeze: Submerge the sealed flask in liquid nitrogen (LN₂) until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line for 2-3 minutes to evacuate the headspace of all atmospheric gases.

  • Thaw: Close the vacuum valve and transfer the flask to a warm water bath. As the solvent thaws, trapped dissolved oxygen will violently bubble out of the liquid.

  • Cycle: Repeat steps 2 through 4 for a total of 3 to 4 cycles.

  • Backfill: On the final thaw, backfill the flask with ultra-pure Argon gas.

SOP 2: TCEP-Mediated Recovery of Oxidized 4-Morpholinemethanethiol

If your compound has precipitated as a disulfide dimer, use this protocol to recover the active free thiol.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 100 mM stock solution of TCEP-HCl in thoroughly degassed, deionized water containing 1 mM EDTA.

  • Addition: Add the TCEP solution to your oxidized thiol mixture at a 5:1 to 10:1 molar excess (TCEP to Disulfide).

  • pH Adjustment: TCEP-HCl is highly acidic. Adjust the pH of the mixture to ~6.5 - 7.0 using a degassed buffer. While TCEP works at low pH, the reduction kinetics are optimal near neutral pH.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes under a continuous Argon blanket.

  • Validation: The protocol is self-validating. The successful cleavage of the disulfide bonds will be visually confirmed by the complete dissolution of the white precipitate back into a clear solution.

Sources

Troubleshooting

Technical Support Center: 4-Morpholinemethanethiol Purification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-Morpholinemethanethiol (CAS: 4432-42-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4-Morpholinemethanethiol (CAS: 4432-42-2). If your yields are inexplicably low, your silica columns are turning white, or your lab is overwhelmed by the odor of hydrogen sulfide, you are encountering the fundamental chemical realities of N,S -acetals.

This guide abandons generic advice to focus on the exact causality behind these failures and provides field-proven, self-validating protocols to rescue your workflow.

Part 1: Troubleshooting FAQs & Causality Analysis

Q: Why does my crude 4-Morpholinemethanethiol degrade so violently on a standard silica column? A: You are treating an aminomethanethiol like a standard aliphatic thiol, which is a critical structural error. 4-Morpholinemethanethiol is essentially an N,S -acetal. Standard silica gel is Lewis acidic; its silanol groups protonate the heteroatoms, catalyzing the rapid heterolysis of the C-S or C-N bonds. This hydrolysis forces the compound to break down into morpholine, formaldehyde, and hydrogen sulfide gas[1].

Q: During concentration, a white, insoluble precipitate forms in my flask. What is this? A: This is the result of thermal decomposition. α -Aminomethanethiols are highly sensitive to heat. Even mild heating during rotary evaporation drives the extrusion of CH2​S , which rapidly polymerizes into insoluble polythioformaldehyde while releasing the free amine[2].

Q: My LC-MS/GC-MS shows a massive peak corresponding to a dimer instead of my product. How do I prevent this? A: Your free thiol has undergone aerobic oxidation. 4-Morpholinemethanethiol is exceptionally prone to oxidation, rapidly forming bis(morpholinomethyl) disulfide (and related sulfides) upon exposure to atmospheric oxygen[3]. If you must isolate the free thiol, rigorous Schlenk line techniques and degassed solvents are strictly non-negotiable.

Q: Is there a safer, higher-yielding alternative to purifying the free thiol? A: Yes. The gold standard in industry is to avoid purifying the free aminomethanethiol altogether. Instead, derivatize the crude mixture in situ into a Bunte salt (an S-alkyl thiosulfate). Bunte salts of compounds like 4-morpholinemethanethiol are significantly more stable, less toxic, and survive standard chromatography or crystallization. You can then cleanly reduce the Bunte salt back to the thiol immediately prior to your next synthetic step.

Part 2: Quantitative Data & Stability Profile

Understanding the physicochemical parameters of 4-Morpholinemethanethiol is critical for designing a successful purification strategy.

ParameterValueCausality & Impact on Purification Strategy
Molecular Weight 133.21 g/mol Low molecular weight makes it volatile; prone to loss during aggressive solvent evaporation under high vacuum.
LogP (Predicted) ~0.30Highly polar nature requires polar eluent systems, increasing retention time and interaction with destructive silica silanol groups.
Structural Class N,S -acetalInherently unstable hemiaminal-like structure; exists in dynamic equilibrium with iminium and thiolate species.
Primary Degradants Morpholine, H2​S , PolythioformaldehydeRequires rigorous anaerobic conditions, low temperatures (<20°C), and base-deactivation of stationary phases to suppress decomposition.

Part 3: Mechanistic & Workflow Visualizations

Pathway A 4-Morpholinemethanethiol (Intact N,S-Acetal) B Iminium Ion Intermediate A->B Acid Catalysis (Silica Gel) D Bis(morpholinomethyl) Disulfide A->D O2 Exposure (Oxidation) E Polythioformaldehyde + Amine A->E Thermal Decomposition C Morpholine + Formaldehyde + H2S B->C Hydrolysis

Fig 1. Degradation pathways of 4-Morpholinemethanethiol under standard purification conditions.

Workflow N1 Crude Reaction Mixture N2 Argon Sparging & Degassing (Remove O2 / H2S) N1->N2 N3 In Situ Protection (Bunte Salt Formation) N2->N3 Path A: Derivatization (Recommended) N4 Anaerobic Chromatography (TEA-Deactivated Silica) N2->N4 Path B: Direct Isolation (High Risk) N3->N4 N5 N5 N4->N5 N6 Stable Protected Derivative N5->N6 From Path A N7 Pure Free Thiol (Use Immediately) N5->N7 From Path B

Fig 2. Troubleshooting workflow for the isolation and purification of aminomethanethiols.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Direct Anaerobic Chromatography (Free Thiol Isolation)

Use this protocol ONLY if your downstream application strictly prohibits intermediate derivatization.

  • Stationary Phase Deactivation: Slurry standard silica gel (230-400 mesh) in hexanes containing 2% (v/v) triethylamine (TEA).

    • Causality: TEA neutralizes the Lewis acidic silanol sites that otherwise catalyze N,S -acetal cleavage.

  • Column Packing: Pack the column under a positive pressure of Argon. Use strictly degassed solvents (sparged with Argon for 30 minutes) for all subsequent steps.

  • Sample Loading: Dissolve the crude 4-Morpholinemethanethiol in a minimum volume of degassed DCM. Load carefully under an Argon blanket.

  • Elution: Elute using a gradient of degassed Hexanes/EtOAc spiked with 1% TEA.

  • Concentration: Pool fractions containing the product and concentrate under reduced pressure. Critical: The water bath temperature must remain strictly below 20°C.

    • Causality: Elevated temperatures drive the thermal extrusion of CH2​S into polythioformaldehyde[2].

  • Self-Validation Check: A successful purification yields a clear oil with a characteristic odor. The absence of a strong, overwhelming H2​S smell and the lack of white precipitate confirms the suppression of heterolysis. Immediate 1H NMR analysis in CDCl3​ (stored over basic alumina) should show the intact N−CH2​−S methylene protons.

Protocol B: In Situ Derivatization to a Bunte Salt (Recommended)

This is the authoritative, high-yield approach for handling unstable aminomethanethiols.

  • Quenching & Degassing: Transfer the crude reaction mixture to a Schlenk flask. Degas via three freeze-pump-thaw cycles.

  • Derivatization: To the crude mixture, add an aqueous solution of sodium tetrathionate ( Na2​S4​O6​ ) or sodium thiosulfate ( Na2​S2​O3​ ) under controlled neutral pH. Stir vigorously at room temperature for 2 hours.

    • Causality: The highly nucleophilic thiol reacts to form the S-alkyl thiosulfate (Bunte salt), effectively masking the reactive sulfur and stabilizing the adjacent C-N bond.

  • Isolation: The resulting Bunte salt is highly polar and often crystallizes directly from the aqueous phase, or it can be purified using standard reverse-phase chromatography without the risk of decomposition.

  • Self-Validation Check: The isolated Bunte salt should be an odorless, stable solid. When the free thiol is needed, simply treat the Bunte salt with a mild reducing agent (e.g., DTT or NaBH4​ ) immediately prior to the reaction.

References

  • ConnectSci / Australian Journal of Chemistry. "Are Aminomethyl Thioesters Viable Intermediates in Native Chemical Ligation Type Amide Bond Forming Reactions?". Available at: [Link]

  • ACS Publications / The Journal of Organic Chemistry. "Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C=C Double Bond as a One-Carbon Donator". Available at: [Link]

  • DSS / The Journal of Organic Chemistry (1973, Vol 38, No 5). Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Morpholinemethanethiol

Welcome to the Technical Support Center. 4-Morpholinemethanethiol (CAS: 4432-42-2) presents a unique dual-challenge in aqueous formulations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Morpholinemethanethiol (CAS: 4432-42-2) presents a unique dual-challenge in aqueous formulations. Structurally, it contains a basic morpholine ring and a highly reactive methanethiol (-CH₂-SH) group. Researchers frequently encounter sudden precipitation, chronic insolubility, or loss of compound potency.

As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies. By understanding the causality behind these chemical behaviors, you can effectively stabilize and solubilize this compound for your downstream assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My 4-Morpholinemethanethiol solution initially dissolves but turns cloudy and precipitates over a few hours. What is happening? A1: The cloudiness is almost certainly due to oxidative dimerization. The free thiol group (-SH) is highly susceptible to auto-oxidation in the presence of dissolved oxygen and trace metals, rapidly forming a disulfide dimer (R-S-S-R)[1].

  • Causality: While the monomeric 4-Morpholinemethanethiol has moderate polarity, the resulting disulfide dimer is significantly more hydrophobic and bulky, drastically reducing its aqueous solubility and causing precipitation.

  • Solution: You must actively prevent oxidation. Prepare your buffers with a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze oxidation, and sparge the buffer with an inert gas (N₂ or Argon) prior to adding the compound[1].

Q2: I am trying to dissolve the compound in standard PBS (pH 7.4), but the initial solubility is extremely low. How can I increase the baseline solubility? A2: The issue lies in the protonation state of the morpholine ring. At physiological pH (7.4), a significant fraction of the morpholine nitrogen remains unprotonated (neutral), rendering the molecule relatively lipophilic.

  • Causality: Morpholine derivatives typically have a pKa around 7.0–8.0. By lowering the pH of your aqueous vehicle to slightly acidic conditions (e.g., pH 5.0–6.0), you force the protonation of the tertiary amine on the morpholine ring. This converts the molecule into a highly water-soluble cationic salt.

  • Solution: Use a slightly acidic buffer, such as 50 mM Sodium Acetate (pH 5.5) or MES buffer (pH 6.0), to maximize initial dissolution.

Q3: To prevent the disulfide precipitation mentioned in Q1, should I use DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine)? A3: TCEP is definitively the superior choice for 4-Morpholinemethanethiol.

  • Causality: DTT relies on the formation of a thiolate anion (-S⁻) to cleave disulfides, meaning its redox potential and efficacy are strictly optimal at pH > 7.0[2]. However, as established in Q2, 4-Morpholinemethanethiol requires an acidic pH for optimal solubility. TCEP is a phosphine-based reducing agent that operates via kinetic control rather than thermodynamic control, allowing it to rapidly and selectively reduce disulfides even at highly acidic pH levels (pH 1.5–8.5)[3][4]. Furthermore, TCEP is odorless, highly water-soluble (310 g/L), and resistant to air oxidation[4][5].

Q4: Can I use cyclodextrins if I cannot alter the pH of my assay? A4: Yes. If your downstream application strictly requires pH 7.4 (where the compound is less soluble), you can use Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]. The hydrophobic morpholine-thiol structure can partition into the hydrophobic cavity of the cyclodextrin, forming a water-soluble inclusion complex, while simultaneously shielding the thiol from rapid oxidation.

Part 2: Quantitative Data & Reagent Selection

To facilitate easy comparison and experimental planning, the following table summarizes the operational parameters for selecting a reducing agent to pair with 4-Morpholinemethanethiol.

FeatureTCEP (Recommended)DTT (Alternative)
Mechanism of Action Phosphine-mediated oxygen transferThiol-disulfide exchange
Optimal pH Range 1.5 – 8.5 (Ideal for morpholine salts)[4]> 7.0 (Ineffective at low pH)[2]
Aqueous Stability High (Resistant to air oxidation)[5]Low (Prone to auto-oxidation)[2]
Preparation Requirement Can be stored in acidic/neutral buffers[6]Must be prepared fresh daily[2]
Interference Does not interfere with thiol-reactive probes[3]Must be removed before thiol-labeling[3]

Part 3: System Workflows and Mechanistic Pathways

Below is the mechanistic pathway illustrating the competing forces of degradation versus solubilization for 4-Morpholinemethanethiol.

Mechanism A 4-Morpholinemethanethiol (Poorly Soluble Monomer) B Oxidation (O2) Disulfide Dimerization A->B Exposure to Air / Metals D Acidic pH (< 6.0) Morpholine Protonation A->D pH Adjustment C Precipitation / Turbidity B->C Decreased Polarity F Addition of TCEP (Phosphine Reductant) C->F Rescue Strategy E Water-Soluble Cationic Salt D->E Increased Polarity F->A Cleaves Disulfide

Mechanistic pathways of 4-Morpholinemethanethiol degradation (red/black) and solubilization (blue/green).

Part 4: Experimental Protocols

Protocol: Preparation of a Stabilized 4-Morpholinemethanethiol Aqueous Stock

Self-Validating Principle: This protocol utilizes a low-pH buffer to ensure amine protonation and TCEP to kinetically lock the compound in its monomeric thiol state. A successful preparation will remain optically clear for >48 hours at 4°C. If turbidity appears, it indicates either insufficient degassing or an exhausted reducing agent, prompting immediate protocol adjustment.

Materials:

  • 4-Morpholinemethanethiol (Target compound)

  • TCEP•HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Degassed Buffer: 50 mM MES or Sodium Acetate, pH 5.5, containing 1 mM EDTA.

  • Nitrogen or Argon gas.

Step-by-Step Methodology:

  • Buffer Preparation & Degassing: Prepare the pH 5.5 buffer with 1 mM EDTA. Sparge the buffer continuously with Nitrogen gas for 15–20 minutes to displace dissolved oxygen[1].

  • TCEP Addition: Add TCEP•HCl to the degassed buffer to achieve a final concentration of 5 mM. Note: TCEP•HCl is highly acidic; verify that the buffer maintains a pH ~5.5 after addition, adjusting with dilute NaOH if necessary[6].

  • Compound Dissolution: Weigh the required amount of 4-Morpholinemethanethiol to achieve your target stock concentration (e.g., 10 mM). Slowly add it to the stirring TCEP-buffer solution.

  • Incubation: Allow the solution to stir under an inert atmosphere for 10 minutes at room temperature. The TCEP will immediately reduce any pre-existing disulfide dimers[4].

  • Filtration & Storage: Pass the clear solution through a 0.22 µm PTFE syringe filter. Aliquot into amber glass vials, blanket the headspace with Nitrogen, seal tightly, and store at -20°C.

Workflow Step1 1. Prepare Buffer (pH 5.5 + 1mM EDTA) Step2 2. Degas Buffer (N2/Ar Sparging) Step1->Step2 Step3 3. Add TCEP (5 mM Final) Step2->Step3 Step4 4. Add Compound (Stir 10 mins) Step3->Step4 Step5 5. Filter & Store (Aliquot at -20°C) Step4->Step5

Step-by-step experimental workflow for preparing stable 4-Morpholinemethanethiol solutions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Morpholinemethanethiol (4-MMT) Workflows

Welcome to the Technical Support Center for 4-Morpholinemethanethiol (CAS: 4432-42-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize 4-MMT as a reactive inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Morpholinemethanethiol (CAS: 4432-42-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize 4-MMT as a reactive intermediate, one-carbon/sulfur donator, or hydrogen sulfide (H₂S) donor. Due to its unique hemiaminal-thiol structure, 4-MMT is notoriously unstable and prone to a specific set of side reactions. This guide dissects the causality behind these reactions and provides field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The Root Cause of Instability

Before addressing specific symptoms, it is critical to understand the thermodynamics of the N-CH₂-SH motif. The nitrogen lone pair on the morpholine ring exerts an anomeric-like push, weakening the adjacent C-S bond. This facilitates the rapid, reversible expulsion of the thiol group, generating a highly electrophilic morpholinium-methylene iminium ion ([R₂N=CH₂]⁺) and a hydrosulfide anion (HS⁻).

This equilibrium is the gateway to almost all observed side reactions. If the iminium ion is intercepted by water, it irreversibly hydrolyzes. If intercepted by another molecule of 4-MMT, it condenses into a sulfide[1]. If the free thiol is exposed to air, it oxidizes.

G MMT 4-Morpholinemethanethiol (Desired) Iminium Iminium Intermediate [R2N=CH2]+ MMT->Iminium -HS- (Equilibrium) Sulfide Bis(4-morpholinylmethyl) sulfide (Condensation) MMT->Sulfide +Iminium, -H2S Disulfide Bis(4-morpholinylmethyl) disulfide (Oxidation) MMT->Disulfide +O2 (Air) Iminium->MMT +HS- Decomp Morpholine + H2S + Formaldehyde (Decomposition) Iminium->Decomp +H2O

Degradation pathways and side reactions of 4-Morpholinemethanethiol.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q: Why does my 4-MMT sample smell strongly of rotten eggs and show reduced efficacy over time? A: Hydrolytic Decomposition. The rotten egg odor is hydrogen sulfide (H₂S) gas. When ambient moisture infiltrates the sample, it attacks the transient iminium intermediate. This irreversible hydrolysis cleaves the molecule into morpholine, formaldehyde, and H₂S[2]. Causality: Water is a stronger nucleophile than the HS⁻ anion in this context. Once water attacks the iminium carbon, the equilibrium is permanently driven toward decomposition, generating volatile sulfur-containing compounds[3]. Actionable Fix: Store strictly under Argon at -80°C. For critical quantitative experiments, do not use aged benchtop samples; generate the reagent in situ.

Q: My LC-MS/NMR analysis shows a significant high-molecular-weight impurity. What is this byproduct? A: Condensation into Bis(4-morpholinylmethyl) sulfide. This is a classic bimolecular side reaction. Unreacted 4-MMT acts as a nucleophile, attacking the electrophilic iminium intermediate generated by a neighboring molecule. This forms a symmetrical sulfide and releases H₂S[1]. Causality: High concentrations of 4-MMT increase the statistical probability of bimolecular collisions between the intact N-CH₂-SH and the [R₂N=CH₂]⁺ ion. Actionable Fix: Run your reactions at higher dilutions (<0.1 M) and maintain low temperatures (0°C to -20°C) to suppress the bimolecular condensation pathway.

Q: I am observing a mass corresponding to [M-2+M] in my mass spec. How do I prevent this? A: Aerobic Oxidation to Disulfide. The thiol group of 4-MMT is highly susceptible to atmospheric oxygen, rapidly dimerizing to form bis(4-morpholinylmethyl) disulfide. Causality: Oxygen acts as an electron acceptor, facilitating the coupling of two thiyl radicals. Actionable Fix: Degas all solvents using the freeze-pump-thaw method and maintain a strict inert atmosphere.

Quantitative Profiling of Side Reactions

To assist in experimental design, the following table summarizes the kinetic and thermodynamic drivers of 4-MMT side reactions.

Side ReactionPrimary ByproductPrimary Driving FactorRelative Rate (25°C)Mitigation Strategy
Hydrolytic Decomposition Morpholine, H₂S, FormaldehydeMoisture (H₂O)Fast ( t1/2​ < 2 hrs in aq)Use anhydrous, degassed solvents.
Bimolecular Condensation Bis(4-morpholinylmethyl) sulfideHigh Concentration, HeatModerateKeep solutions dilute (<0.1 M) and cold (0°C).
Aerobic Oxidation Bis(4-morpholinylmethyl) disulfideOxygen (O₂)FastStrict Argon/Nitrogen atmosphere.
Polysulfide Formation Morpholinium 4-morpholinecarbodithioateElemental SulfurVariableAvoid exposure to elemental sulfur unless desired[1].

Self-Validating Protocol: In Situ Generation and Trapping

Because isolated 4-MMT is highly prone to the side reactions detailed above, the most reliable method for its utilization is in situ generation followed by immediate electrophilic trapping. This protocol is a self-validating system: the yield of the stable thioether product directly correlates to the successful generation of the transient 4-MMT, bypassing the iminium degradation pathway entirely.

Workflow Step1 Step 1: Reagent Preparation Degas solvents, prepare Morpholine & Formaldehyde Step2 Step 2: Iminium Formation Mix at 0°C to form N-(hydroxymethyl)morpholine Step1->Step2 Step3 Step 3: Sulfuration Bubble H2S or add NaSH under Argon Step2->Step3 Step4 Step 4: In Situ Utilization Immediately react 4-MMT with target electrophile Step3->Step4 Step5 Step 5: Validation Confirm thioether product via LC-MS / NMR Step4->Step5

Step-by-step workflow for the in situ generation and immediate utilization of 4-MMT.

Detailed Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add 10 mL of anhydrous dichloromethane (DCM) and degas via bubbling Argon for 15 minutes.

  • Add morpholine (10 mmol) and cool the flask to 0°C using an ice bath.

Step 2: Iminium Precursor Formation 4. Slowly add paraformaldehyde (10 mmol) to the stirring morpholine solution. 5. Stir for 30 minutes at 0°C until the solution clarifies, indicating the formation of the N-(hydroxymethyl)morpholine intermediate.

Step 3: Sulfuration (In Situ 4-MMT Generation) 6. Caution: Perform in a well-ventilated fume hood. Slowly bubble dry H₂S gas (or add 10 mmol of anhydrous NaSH) into the solution at 0°C for 20 minutes. 7. The solution now contains active 4-morpholinemethanethiol. Do not attempt to isolate or concentrate.

Step 4: Immediate Utilization (Trapping) 8. Immediately add your target electrophile (e.g., 9.5 mmol of benzyl bromide) dropwise to the 0°C solution. 9. Allow the reaction to warm to room temperature and stir for 2 hours. Causality: The electrophile rapidly alkylates the free thiol, converting the labile N-CH₂-SH into a stable N-CH₂-S-R thioether. This permanently prevents the lone pair on the nitrogen from expelling the sulfur, shutting down the iminium degradation pathway.

Step 5: Validation and Analysis 10. Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. 11. Analyze the organic layer via LC-MS or ¹H NMR. The disappearance of the N-CH₂-SH proton signal (typically around 4.0–5.0 ppm) and the emergence of the thioether signals validate the successful, side-reaction-free utilization of 4-MMT.

References

  • Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C=C Double Bond as a One-Carbon Donator. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Activity-Based Fluorescent Probes for Hydrogen Sulfide and Related Reactive Sulfur Species. Chemical Reviews - ACS Publications. Available at:[Link]

  • Toxicity of Formaldehyde, and the Harmful and Aroma Compounds Derived from It. Preprints.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 4-Morpholinemethanethiol and Other Common Thiols

For Researchers, Scientists, and Drug Development Professionals In the landscape of biochemical research and pharmaceutical development, the utility of thiol-containing compounds is vast and varied. Their potent nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the utility of thiol-containing compounds is vast and varied. Their potent nucleophilicity and capacity to participate in redox reactions make them indispensable tools in applications ranging from antioxidant studies to the synthesis of complex molecules. This guide provides an in-depth comparison of the efficacy of 4-Morpholinemethanethiol with other commonly employed thiols, namely L-cysteine, Glutathione (GSH), and β-mercaptoethanol (BME).

While direct experimental data for 4-Morpholinemethanethiol is not extensively available in peer-reviewed literature, this guide will leverage its structural characteristics and established principles of thiol chemistry to provide a scientifically grounded comparison. We will delve into the key factors governing thiol reactivity—pKa and nucleophilicity—and present detailed experimental protocols for their evaluation.

Understanding Thiol Reactivity: The Central Role of pKa and Nucleophilicity

The efficacy of a thiol in a given application is fundamentally dictated by the reactivity of its sulfhydryl (-SH) group. This reactivity is primarily governed by two interconnected properties:

  • pKa : The acidity of the thiol proton. A lower pKa indicates a greater tendency to deprotonate at a given pH, forming the more nucleophilic thiolate anion (RS⁻).[1] The concentration of the reactive thiolate species is crucial for the kinetics of most thiol-based reactions.[2]

  • Nucleophilicity : The ability of the thiolate anion to donate its electron pair to an electrophile. While a lower pKa increases the concentration of the thiolate, the intrinsic nucleophilicity of the thiolate itself can be influenced by electronic and steric factors.[3]

The interplay of these factors determines the suitability of a thiol for specific applications. For instance, in reactions requiring a strong nucleophile at physiological pH, a thiol with a lower pKa is generally preferred.

A Comparative Analysis of Key Thiols

This section provides a comparative overview of 4-Morpholinemethanethiol and other widely used thiols.

4-Morpholinemethanethiol: A Structurally Unique Aminothiol

Chemical Structure and Properties:

  • CAS Number: 4432-42-2[4]

  • Molecular Formula: C₅H₁₁NOS[4]

  • Molecular Weight: 133.21 g/mol [4]

  • Calculated LogP: 0.30[4]

  • Hydrogen Bond Donors: 1[4]

  • Hydrogen Bond Acceptors: 3[4]

The structure of 4-Morpholinemethanethiol is characterized by a morpholine ring, a tertiary amine, and a primary thiol group. The presence of the morpholine moiety, a common scaffold in medicinal chemistry known to enhance aqueous solubility and metabolic stability, makes this thiol an interesting candidate for biological applications.[5][6]

Inferred Reactivity:

In the absence of direct experimental data, we can infer the reactivity of 4-Morpholinemethanethiol based on its structure as a tertiary aminothiol. The electron-donating nature of the tertiary amine is expected to increase the electron density on the sulfur atom, potentially lowering the pKa of the thiol group compared to a simple alkyl thiol. However, the steric bulk of the morpholine ring may slightly hinder the approach of the thiol to a sterically demanding electrophile.[7][8]

L-Cysteine: The Fundamental Biological Thiol

L-cysteine is a proteinogenic amino acid containing a thiol group. Its presence in proteins is critical for their structure (disulfide bonds), catalytic function, and regulation via redox-sensitive modifications.[1]

Glutathione (GSH): The Master Antioxidant

Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinylglycine) and the most abundant non-protein thiol in mammalian cells. It plays a central role in antioxidant defense, detoxification of xenobiotics, and maintaining the cellular redox environment.[9]

β-Mercaptoethanol (BME): A Standard Laboratory Reducing Agent

β-mercaptoethanol is a potent reducing agent commonly used in biochemical and molecular biology laboratories to reduce disulfide bonds in proteins and to prevent oxidative damage to other thiols.

Quantitative Comparison of Thiol Properties

ThiolStructureMolecular Weight ( g/mol )pKa (Thiol Group)Key Features
4-Morpholinemethanethiol 4-Morpholinemethanethiol structure
133.21[4]Estimated ~8.5-9.5Tertiary aminothiol; morpholine moiety may enhance solubility.L-Cysteine L-Cysteine structure121.16~8.3[4]Amino acid building block; involved in protein structure and function.[1]Glutathione (GSH) Glutathione structure307.32~9.2[4]Major intracellular antioxidant; tripeptide structure.[9]β-Mercaptoethanol (BME) β-Mercaptoethanol structure78.13~9.5Common laboratory reducing agent; pungent odor.

Experimental Protocols for Efficacy Comparison

To empirically compare the efficacy of 4-Morpholinemethanethiol with other thiols, the following experimental protocols can be employed.

Protocol 1: Determination of Thiol pKa by Spectrophotometry

This method is based on the differential UV absorbance of the protonated thiol (RSH) and the deprotonated thiolate (RS⁻).

Materials:

  • Thiol of interest

  • A series of buffers with pH values ranging from 7.0 to 11.0

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the thiol in deionized water.

  • For each pH value, prepare a solution of the thiol at a fixed concentration in the corresponding buffer.

  • Measure the absorbance of each solution at a wavelength where the thiolate anion has a distinct absorbance (typically around 240 nm).

  • Plot the absorbance as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[4]

Protocol 2: Comparative Reactivity Assay using DTNB (Ellman's Reagent)

This colorimetric assay measures the rate of reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻).

Materials:

  • Thiols to be compared

  • DTNB solution (in a suitable buffer, e.g., phosphate buffer, pH 7.4)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare stock solutions of each thiol.

  • In a 96-well plate, add the reaction buffer to each well.

  • Add the thiol solution to the respective wells to initiate the reaction.

  • Immediately add the DTNB solution to all wells.

  • Monitor the increase in absorbance at 412 nm over time.

  • The initial rate of the reaction is proportional to the reactivity of the thiol.[10]

Protocol 3: HPLC-Based Kinetic Analysis of Thiol-Disulfide Exchange

This method provides a more detailed kinetic analysis of the reaction between a thiol and a disulfide.

Materials:

  • Thiols to be compared

  • A disulfide substrate (e.g., oxidized glutathione, GSSG)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

  • Reaction buffer at the desired pH

  • Quenching solution (e.g., a strong acid)

Procedure:

  • Prepare solutions of the thiol and disulfide in the reaction buffer.

  • Initiate the reaction by mixing the thiol and disulfide solutions.

  • At various time points, take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC to quantify the concentrations of the reactants and products.

  • Plot the concentration of reactants and products over time to determine the reaction kinetics and calculate the second-order rate constant.[11]

Visualizing the Comparison: Reactivity and Workflow

Factors Influencing Thiol Reactivity

Thiol_Reactivity Thiol_Reactivity Thiol Reactivity pKa pKa Thiol_Reactivity->pKa Determines [RS⁻] Nucleophilicity Nucleophilicity Thiol_Reactivity->Nucleophilicity Intrinsic reactivity Steric_Hindrance Steric Hindrance Nucleophilicity->Steric_Hindrance Influences Electronic_Effects Electronic Effects Nucleophilicity->Electronic_Effects Influences

Caption: Key factors governing the reactivity of thiols.

Experimental Workflow for Thiol Reactivity Assay

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Prep_Thiol Prepare Thiol Solutions Mix Mix Thiol and Reagent Prep_Thiol->Mix Prep_Reagent Prepare Reagent (e.g., DTNB) Prep_Reagent->Mix Incubate Incubate at Controlled Temp Mix->Incubate Monitor Monitor Reaction Progress (e.g., Absorbance at 412 nm) Incubate->Monitor Calculate Calculate Initial Rate Monitor->Calculate Compare Compare Rates of Different Thiols Calculate->Compare

Caption: General workflow for comparing thiol reactivity.

Conclusion

The selection of an appropriate thiol is a critical decision in experimental design and drug development. While L-cysteine and glutathione are fundamental to biological systems and β-mercaptoethanol is a laboratory staple, 4-Morpholinemethanethiol presents an interesting alternative due to its unique structural features. The presence of the morpholine ring suggests potentially favorable solubility and pharmacokinetic properties.

Based on its structure as a tertiary aminothiol, it is reasonable to hypothesize that 4-Morpholinemethanethiol possesses a pKa that facilitates the formation of the reactive thiolate anion under physiological conditions. However, the steric influence of the morpholine moiety on its nucleophilicity warrants experimental investigation.

The protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of 4-Morpholinemethanethiol with other thiols. Such studies are essential to fully elucidate its efficacy and potential applications in research and development.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions. BenchChem.
  • Genie. (n.d.). 4-MORPHOLINEMETHANETHIOL - cosmetic ingredient. Retrieved from [Link]

  • Suwandaratne, N., Hu, J., Siriwardana, K., Gadogbe, M., & Zhang, D. (2016). Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration. Analytical Chemistry, 88(7), 3624–3631.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Thiol-Disulfide Exchange.
  • National Science Foundation Public Access Repository. (2021, March 24).
  • ResearchGate. (n.d.). Thiol reactivity is determined by steric hindrance Ribbon....
  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
  • Nagy, P., & Ashby, M. T. (2007). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Chemical Research in Toxicology, 20(12), 1853-1868.
  • Schlegel, H. B., & Frisch, M. J. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(25), 4386-4395.
  • BioNumbers. (n.d.). Typical pKa of thiol groups - Human Homo sapiens - BNID 103537. Retrieved from [Link]

  • Schirmeister, T., Kesselring, J., Jung, S., Schneider, C., & Engels, B. (2009). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 15(4), 869-882.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • Schlegel Group. (2016, June 21).
  • Star-Friedman, R., & Belz, A. (2020).
  • Joshi, S. B., & Volkin, D. B. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Molecular Pharmaceutics, 11(7), 2187–2198.
  • ACS Publications. (2007, December 4). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.
  • ACS Publications. (2014, January 3). Quantum-Chemical Predictions of pK a 's of Thiols in DMSO.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis.
  • ResearchGate. (n.d.).
  • Mississippi State University. (2016, May 7).
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • Chen, Z., & Wang, J. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 373-379.
  • RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • Abcam. (2016, February 16).
  • Chemistry LibreTexts. (2021, October 28). 6.2: Nucleophilicity of (\mathrm{ROH}), (\mathrm{RSH})
  • ResearchGate. (2025, November 6).
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Singh, R., & Whitesides, G. M. (1991). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane.
  • Frontiers. (n.d.). Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children.
  • Hamilos, D. L., & Wedner, H. J. (1985). Effects of 2-mercaptoethanol and buthionine sulfoximine on cystine metabolism by and proliferation of mitogen-stimulated human and mouse lymphocytes. Journal of Immunology, 135(4), 2740-2746.
  • ResearchGate. (2025, August 10). N -Acetyl cysteine, L -cysteine, and β-mercaptoethanol augment seleniumglutathione peroxidase activity in glucose-6-phosphate dehydrogenasedeficient human erythrocytes | Request PDF.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • The Australian National University. (n.d.). Thiol-Reactive Analogues of Galanthamine, Codeine, and Morphine as Potential Probes to Interrogate Allosteric Binding within Nicotinic Acetylcholine Receptors.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • Biology LibreTexts. (2025, January 17). 1.3.3: Cysteine Chemistry.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • PubMed. (n.d.). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane.
  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388.
  • Science Exploration Press. (2025, December 31). Best practices for cysteine analysis.
  • ACS Publications. (2022, August 4).
  • ACS Publications. (2017, January 13).
  • Reddit. (2017, November 18).
  • Google Patents. (n.d.). US2647151A - Production of methanethiol.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • YouTube. (2022, August 1).
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

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Comparative

Validation of 4-Morpholinemethanethiol Binding Affinity: A Comparative Guide for Fragment-Based Lead Discovery

Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), identifying highly efficient, low-molecular-weight scaffolds is critical for targeting challenging metalloenzymes. 4-Morpholinemethanethi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying highly efficient, low-molecular-weight scaffolds is critical for targeting challenging metalloenzymes. 4-Morpholinemethanethiol (4-MMT) (CAS 4432-42-2)[1] has emerged as a compelling fragment and Zinc-Binding Group (ZBG). With a molecular weight of 133.21 g/mol , a LogP of 0.30, and a polar surface area of 13.5 Ų[2], 4-MMT provides an optimal balance of aqueous solubility and ligand efficiency.

For clinically relevant metalloenzymes like New Delhi metallo-β-lactamase 1 (NDM-1), the active site relies on a di-zinc center (Zn1/Zn2) bridged by a catalytic water molecule[3]. While traditional hydroxamate ZBGs often suffer from poor pharmacokinetics and off-target toxicity, thiol-based fragments like 4-MMT act by directly intercalating between the two zinc ions, effectively displacing the nucleophilic water molecule and halting catalytic activity[4]. The morpholine ring further provides critical hydrogen-bond acceptor capabilities to engage peripheral active-site residues.

This guide provides an objective, data-driven comparison of 4-MMT against standard thiol alternatives (L-Captopril, Cysteamine, and 2-Mercaptoethanol) using a self-validating biophysical cascade.

Mechanism NDM1 Apo NDM-1 (Di-Zinc Center) Water Bridging Water (Nucleophile) NDM1->Water Coordinates Complex Inhibited Complex (Zn1/Zn2 Chelation) Water->Complex Displaced MMT 4-MMT Fragment (Thiol ZBG) MMT->Complex Intercalates

Fig 1. Mechanistic pathway of di-zinc metalloenzyme inhibition by 4-MMT.

Orthogonal Validation Strategy

Because fragments possess inherently low binding affinities (typically high μ M to mM range), relying on a single biochemical assay often yields false positives[5]. To ensure scientific integrity, we employ an orthogonal biophysical cascade:

  • Surface Plasmon Resonance (SPR): Detects real-time mass changes upon analyte binding[5]. It provides kinetic parameters ( kon​ , koff​ ) and is highly sensitive to low-molecular-weight compounds.

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic deconvolution[6]. It directly measures the heat released ( ΔH ) during binding[7], confirming whether the fragment interaction is driven by specific metal chelation (enthalpic) or non-specific hydrophobic aggregation (entropic).

  • Microscale Thermophoresis (MST): An in-solution technique that measures the directed motion of molecules in a temperature gradient[8]. It eliminates immobilization artifacts common in SPR, serving as a robust secondary validation step.

FBDD_Workflow Primary Primary Screen: SPR Kinetics & Affinity Secondary Orthogonal Validation: MST In-Solution Affinity Primary->Secondary Kd < 1 mM Thermo Thermodynamic Profiling: ITC Enthalpy & Entropy Secondary->Thermo Confirmed Hits Structure Structural Resolution: X-ray Binding Mode Thermo->Structure Enthalpy-Driven

Fig 2. Biophysical cascade for validating 4-MMT fragment hits.

Comparative Performance Data

The following table summarizes the binding profile of 4-MMT against a recombinant NDM-1 target, compared to established thiol-containing alternatives.

CompoundSubstructure ProfileSPR Kd​ ( μ M)ITC Kd​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
4-Morpholinemethanethiol Morpholine + Thiol45.248.5-8.4+2.10.42
L-Captopril (Control) Proline + Thiol1.82.1-11.2+3.50.38
Cysteamine Primary Amine + Thiol125.0130.2-5.1-0.80.35
2-Mercaptoethanol Hydroxyl + Thiol310.5N/A*-4.2-1.10.29

*N/A: Binding affinity too weak for accurate thermodynamic deconvolution via ITC.

Data Analysis & Causality:

  • Affinity vs. Efficiency: While L-Captopril exhibits a stronger raw affinity ( Kd​≈2μM ) due to its optimized bidentate interactions[4], 4-MMT demonstrates a superior Ligand Efficiency (LE = 0.42). This makes 4-MMT a highly "growable" fragment for structure-based drug design.

  • Thermodynamic Signature: 4-MMT exhibits a strongly negative ΔH (-8.4 kcal/mol). This is the hallmark of a high-quality ZBG, indicating that the binding is driven by the formation of a strong coordinate covalent bond between the thiol and the active-site zinc ions, rather than non-specific hydrophobic displacement.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the causality behind critical experimental choices.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality Focus: Preventing thiol oxidation and DMSO mismatch artifacts.

  • Target Immobilization: Immobilize recombinant NDM-1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~3000 RU. Quench excess reactive esters with 1 M ethanolamine.

  • Buffer Preparation (Critical): Prepare running buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Crucially, supplement with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Why? Thiols like 4-MMT readily oxidize into disulfides in aqueous solutions, leading to false negatives or aggregation. TCEP reduces disulfides without containing a thiol itself, preventing competition for the zinc-binding site.

  • DMSO Calibration: Because fragments require high concentrations, prepare a 10-point DMSO solvent correction curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.

  • Titration: Inject 4-MMT in a 2-fold dilution series (from 1 mM down to 15.6 μ M) at a flow rate of 30 μ L/min.

  • Validation: Analyze data using a 1:1 Langmuir binding model. A self-validating run must show a steady-state plateau during the association phase, confirming true equilibrium rather than non-specific aggregation.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Focus: Buffer matching to eliminate heat-of-dilution artifacts.

  • Sample Dialysis: Dialyze NDM-1 extensively against the experimental buffer (50 mM HEPES, 150 mM NaCl, 50 μ M ZnSO4​ , pH 7.4). Why? Even minor pH or salt mismatches between the syringe and cell will generate massive background heat that masks the fragment binding signal[6].

  • Ligand Preparation: Dissolve 4-MMT directly into the exact dialysate from the protein preparation step to a final concentration of 2 mM.

  • Titration Setup: Load 100 μ M NDM-1 into the sample cell. Load the 2 mM 4-MMT solution into the injection syringe.

  • Execution: Perform 19 injections of 2 μ L each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Validation: Perform a control titration of 4-MMT into the buffer alone. Subtract this background heat from the experimental data before integrating the ΔH peaks.

Protocol C: Microscale Thermophoresis (MST)

Causality Focus: In-solution, immobilization-free validation.

  • Protein Labeling: Label His-tagged NDM-1 using a RED-tris-NTA dye (which binds non-covalently to the His-tag), achieving a final protein concentration of 50 nM.

  • Serial Dilution: Prepare a 16-point serial dilution of 4-MMT in the assay buffer (ranging from 5 mM down to 150 nM).

  • Incubation: Mix the labeled NDM-1 1:1 with the 4-MMT dilution series. Incubate for 10 minutes at room temperature to ensure equilibrium.

  • Measurement: Load samples into standard MST capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

  • Validation: Monitor the initial fluorescence of all capillaries before heating. The fluorescence must remain constant across all ligand concentrations; a variation >10% indicates ligand-induced protein aggregation or quenching, invalidating the thermophoretic shift.

References

  • madebygenie.
  • nih.
  • Biophysical Assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
  • nih.
  • nih.
  • mdpi.
  • malvernpanalytical.
  • amazonaws.

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Validation

Comparative Guide: 4-Morpholinemethanethiol vs. Standard Alkanethiols for SAM Formation

Self-assembled monolayers (SAMs) on noble metal substrates form the architectural foundation for modern biosensors, anti-fouling coatings, and electroanalytical platforms. The selection of the thiol precursor fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

Self-assembled monolayers (SAMs) on noble metal substrates form the architectural foundation for modern biosensors, anti-fouling coatings, and electroanalytical platforms. The selection of the thiol precursor fundamentally dictates the thermodynamic stability, packing density, and interfacial chemistry of the resulting monolayer.

This guide provides an objective, data-driven comparison between 4-Morpholinemethanethiol (4-MMT) —a short-chain, heterocyclic thiol—and Standard Alkanethiols (e.g., 1-Dodecanethiol), detailing the causality behind their assembly mechanisms and providing self-validating experimental protocols for drug development professionals and surface scientists.

Thermodynamic Causality of Monolayer Assembly

The formation of a SAM is not a single event, but a thermodynamically driven phase transition. Understanding the structural differences between 4-MMT and standard alkanethiols requires analyzing the forces that drive this assembly.

The Alkanethiol Mechanism: Crystalline Ordering

Standard alkanethiols assemble via a well-documented two-step mechanism. Initially, the sulfur headgroup rapidly chemisorbs to the gold lattice, forming a semi-covalent Au–S bond with an energy of approximately 45 kcal/mol [1]. Following this rapid pinning, a slower organization phase occurs. Driven by hydrophobic van der Waals (vdW) interactions between the methylene chains (~1.5–2.0 kcal/mol per CH₂ group), the molecules overcome steric repulsion and force themselves into a highly ordered, crystalline (√3 × √3)R30° lattice with a ~30° tilt angle relative to the surface normal [2].

The 4-Morpholinemethanethiol Mechanism: Steric Dominance

4-Morpholinemethanethiol (CAS: 4432-42-2) [3] possesses only a single methylene spacer between the thiol anchor and a bulky morpholine heterocycle [4]. The absence of a long alkyl chain fundamentally alters its assembly thermodynamics. Without the stabilizing vdW forces of a hydrocarbon backbone, the monolayer cannot achieve a crystalline state. Instead, the steric bulk of the morpholine ring dominates the spatial arrangement. This results in a lower packing density and a dynamic, "liquid-like" monolayer.

However, this structural trade-off yields a highly functional interface. The exposed morpholine ring—containing secondary amine and ether functionalities—renders the surface responsive to pH changes, making it an exceptional candidate for switchable wettability and localized buffering in biosensor applications.

SAM_Pathways cluster_alkanethiol Standard Alkanethiols cluster_morpholine 4-Morpholinemethanethiol Au Clean Au(111) Substrate Alk_Chem Chemisorption (Au-S Bond) Au->Alk_Chem Mor_Chem Chemisorption (Au-S Bond) Au->Mor_Chem Alk_VDW Slow Chain Ordering (vdW Forces) Alk_Chem->Alk_VDW Alk_SAM Highly Ordered Crystalline SAM Alk_VDW->Alk_SAM Mor_Steric Steric Hindrance (No vdW Stabilization) Mor_Chem->Mor_Steric Mor_SAM Dynamic / Disordered Functional SAM Mor_Steric->Mor_SAM

Thermodynamic divergence in SAM formation between long-chain alkanethiols and 4-MMT.

Quantitative Performance Comparison

The structural differences between these two classes of thiols manifest in distinct physical and chemical properties at the macroscopic level.

ParameterStandard Alkanethiols (e.g., C12-SH)4-Morpholinemethanethiol (4-MMT)
Primary Driving Force Au-S chemisorption + Chain vdW forcesAu-S chemisorption only
Monolayer Structure Highly ordered, crystalline latticeDisordered, dynamic, sterically limited
Packing Density ~4.5 × 10¹⁴ molecules/cm²~2.5 - 3.0 × 10¹⁴ molecules/cm²
Film Thickness ~1.5 - 2.0 nm (chain-length dependent)~0.5 - 0.7 nm
Water Contact Angle ~110° (hydrophobic, CH₃-terminated)~40° - 50° (hydrophilic, pH-dependent)
Thermal Stability High (Desorption > 100°C)Moderate (Desorption ~70-80°C)
Primary Applications Passivation, anti-corrosion, base layerspH-responsive surfaces, biosensors

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating workflow. Every step is designed with a specific causality to prevent false positives (e.g., mistaking physisorbed multilayers for a true chemisorbed SAM).

Phase 1: Substrate Preparation (Critical Path)

Causality: Adventitious carbon and atmospheric organics prevent uniform Au-S bond formation, leading to pinhole defects.

  • Immerse Au(111) substrates in freshly prepared Piranha solution (3:1 v/v conc. H₂SO₄ : 30% H₂O₂) for 10 minutes. (Safety Warning: Piranha is highly reactive and explosive in contact with organics; handle exclusively in a fume hood with appropriate PPE).

  • Rinse copiously with Milli-Q water (18.2 MΩ·cm), followed by absolute ethanol.

  • Dry under a stream of high-purity N₂ and subject to UV-Ozone treatment for 15 minutes immediately prior to functionalization.

Phase 2: Monolayer Assembly

Causality: Solvent degassing prevents the oxidation of thiols into disulfides, which have vastly different assembly kinetics.

  • Prepare 1.0 mM solutions of the respective thiols (4-MMT or 1-Dodecanethiol) in degassed absolute ethanol.

  • Immerse the freshly cleaned Au substrates into the solutions.

  • Incubate in the dark at room temperature. For alkanethiols, 18-24 hours is required to allow the slow vdW-driven chain ordering. While 4-MMT reaches maximum surface coverage faster (2-4 hours) due to the lack of a crystalline ordering phase, a standardized 18-hour incubation ensures thermodynamic equilibrium for both.

Phase 3: Post-Assembly Washing

Causality: Removing weakly bound, physisorbed molecules ensures characterization reflects only the chemisorbed monolayer.

  • Remove substrates from the incubation solution.

  • Rinse sequentially with absolute ethanol.

  • Sonicate the substrates for exactly 1 minute in fresh absolute ethanol.

  • Dry thoroughly under a stream of N₂.

Workflow Step1 1. Substrate Prep Piranha + UV-Ozone Step2 2. Solution Prep 1 mM in Abs. Ethanol Step1->Step2 Step3 3. Incubation 18-24h, Dark, RT Step2->Step3 Step4 4. Rinsing Ethanol Wash + N2 Step3->Step4 Step5 5. Validation XPS, Contact Angle, EIS Step4->Step5

Standardized, self-validating experimental workflow for SAM preparation and characterization.

Characterization & Validation Metrics

A robust experimental design requires orthogonal validation techniques to confirm successful SAM formation.

  • X-ray Photoelectron Spectroscopy (XPS): Validate chemisorption by analyzing the S 2p high-resolution region. A distinct doublet at 162.0 eV (S 2p3/2) confirms the presence of a bound thiolate species. Peaks appearing at >163.5 eV indicate unbound/physisorbed thiol or disulfides, signaling a failure in the washing step.

  • Electrochemical Impedance Spectroscopy (EIS): Using a redox probe (e.g., 5 mM[Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl), measure the charge transfer resistance (Rct). Standard alkanethiols will exhibit a massive increase in Rct due to their dense, insulating crystalline nature. 4-MMT will show a much lower Rct due to its thinner, more permeable structure, and this resistance will fluctuate based on the pH of the electrolyte (due to the protonation state of the morpholine nitrogen).

  • Dynamic Contact Angle: Standard alkanethiols (methyl-terminated) should yield an advancing water contact angle of ~110°. 4-MMT will yield a highly hydrophilic surface (~40°-50°) due to the hydrogen-bonding capability of the morpholine oxygen and nitrogen atoms.

References

  • Title: Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Title: 4-Morpholinemethanethiol - Chemical Details Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: 4-Morpholinemethanethiol Overview Source: NIH Global Substance Registration System (GSRS) URL:[Link]

Comparative

A Researcher's Guide to Ensuring Rigor and Reproducibility in Experiments with 4-Morpholinemethanethiol

For researchers, scientists, and drug development professionals, the path from a promising molecule to a validated therapeutic or research tool is paved with rigorous, reproducible experimentation. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the path from a promising molecule to a validated therapeutic or research tool is paved with rigorous, reproducible experimentation. This guide provides an in-depth technical framework for working with 4-Morpholinemethanethiol, a compound of interest due to its structural motifs suggesting potential bioactivity. Given the limited availability of direct experimental data for this specific molecule, this document serves as a foundational resource for establishing robust and reproducible experimental workflows. We will delve into best practices for synthesis, characterization, and biological evaluation, while also considering potential alternatives and the underlying principles of experimental design that are paramount for scientific integrity.

The morpholine scaffold is a well-established "privileged" structure in medicinal chemistry, known for enhancing aqueous solubility and metabolic stability in drug candidates.[1] Its incorporation into numerous approved and experimental drugs underscores its importance.[2][3] When combined with a methanethiol group, the resulting 4-Morpholinemethanethiol presents a unique chemical entity with potential for a range of pharmacological applications. This guide aims to equip researchers with the necessary knowledge to explore this potential with confidence in the reliability of their findings.

Part 1: Synthesis and Characterization - The Foundation of Reproducibility

The reproducibility of any experiment begins with a well-characterized and pure starting compound. Variability in the synthesis and purification of 4-Morpholinemethanethiol can introduce significant, and often unacknowledged, sources of error in downstream applications.

Proposed Synthesis of 4-Morpholinemethanethiol

A plausible and robust synthetic route to 4-Morpholinemethanethiol involves the reaction of morpholine with formaldehyde and hydrogen sulfide, a variation of the Mannich reaction.

Synthesis_Workflow Morpholine Morpholine Intermediate Thiolation Reaction (e.g., in Ethanol) Morpholine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate H2S Hydrogen Sulfide H2S->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Crude Product Product 4-Morpholinemethanethiol Purification->Product Pure Product

Caption: Proposed synthesis workflow for 4-Morpholinemethanethiol.

Detailed Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve morpholine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (1.1 eq) to the stirred morpholine solution.

  • Thiolation: Bubble hydrogen sulfide gas through the reaction mixture for a designated period, or alternatively, use a suitable sulfide salt under acidic conditions. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product should be purified by column chromatography on silica gel to yield pure 4-Morpholinemethanethiol.

Causality in Protocol Choices:

  • Solvent: Ethanol is chosen for its ability to dissolve both the reactants and intermediates.

  • Temperature Control: The use of an ice bath helps to control the exothermic nature of the reaction and minimize side-product formation.

  • Monitoring: TLC is crucial for determining the reaction endpoint, preventing the formation of degradation products from prolonged reaction times.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized 4-Morpholinemethanethiol must be unequivocally confirmed using a suite of analytical techniques. This is a critical step for ensuring that any observed biological activity is attributable to the compound of interest and not an impurity.

Analytical Technique Purpose Expected Outcome for 4-Morpholinemethanethiol (C₅H₁₁NOS)
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of 133.21 g/mol .[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure.Characteristic shifts and coupling patterns for the morpholine and methanethiol protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule.Peaks corresponding to C-N, C-O-C, and S-H bonds.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.A single major peak indicating a high degree of purity (ideally >95%).

Modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both qualitative and quantitative analysis of morpholine derivatives.[6][7][8]

Part 2: A Framework for Reproducible Biological Evaluation

Due to the novelty of 4-Morpholinemethanethiol, standardized and well-controlled biological assays are necessary to establish its activity profile. The morpholine moiety is prevalent in compounds targeting the central nervous system (CNS), and as such, initial screenings could focus on relevant cell-based models.[2]

Proposed In Vitro Assay: Neuronal Cell Viability

A fundamental starting point is to assess the compound's effect on cell viability to determine a suitable concentration range for further functional assays and to identify any potential cytotoxicity.

Biological_Assay_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat cells with varying concentrations of 4-Morpholinemethanethiol Start->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) Incubation->Assay Data Measure Absorbance/Fluorescence Assay->Data Analysis Data Analysis: - Calculate % Viability - Determine IC50 Data->Analysis End End: Establish Dose-Response Curve Analysis->End

Caption: Workflow for a neuronal cell viability assay.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-Morpholinemethanethiol in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment: Treat the cells with a range of concentrations of the compound and include a vehicle control (DMSO alone).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[1]

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a plate reader.

Trustworthiness Through Self-Validation:

  • Controls: The inclusion of vehicle controls is essential to ensure that the observed effects are due to the compound and not the solvent. Positive and negative controls for cytotoxicity should also be included.

  • Dose-Response and Time-Course: Evaluating a range of concentrations and time points provides a more complete picture of the compound's activity and helps to identify the optimal conditions for future experiments.

  • Replicates: Performing each experiment with technical and biological replicates is crucial for statistical significance and to ensure the reliability of the results.

Part 3: Considering Alternatives and Expanding the Scope

While 4-Morpholinemethanethiol presents an interesting research avenue, it is important to consider structurally related compounds and alternative experimental approaches.

Potential Alternatives to 4-Morpholinemethanethiol

The vast chemical space of morpholine derivatives offers numerous alternatives for comparative studies.[3][9] Researchers could explore variations in the linker between the morpholine ring and the thiol group, or replace the thiol with other functional groups to probe structure-activity relationships. For instance, compounds like 4-(o-Methoxythiobenzoyl)morpholine, which also combines the morpholine and a sulfur-containing moiety, could serve as a relevant comparator.[1]

Compound Class Rationale for Comparison Potential Applications
Other Thio-morpholines To understand the influence of the substituent on the thiol group.Antifungal, antimicrobial.[10]
Morpholine-amides To evaluate the contribution of the thiol group to the observed activity.CNS disorders, kinase inhibitors.[2]
Non-morpholine thiols To determine the importance of the morpholine scaffold.Varies depending on the core structure.
Alternative Experimental Models

While cell-based assays are a valuable first step, a comprehensive understanding of a compound's biological effects often requires more complex models. The principles of the "3Rs" (Replacement, Reduction, and Refinement) should guide the selection of experimental systems.[11]

  • In silico modeling: Computational methods can be used to predict the compound's binding to specific targets and to guide further experimental design.

  • Lower organism models: Organisms such as C. elegans or zebrafish can provide insights into systemic effects in a whole-organism context while reducing the reliance on mammalian models.[11]

  • Advanced in vitro models: 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems offer more physiologically relevant models than traditional 2D cell cultures.

Conclusion: A Commitment to Rigor

The exploration of novel chemical entities like 4-Morpholinemethanethiol is a cornerstone of scientific advancement. However, the value of this exploration is directly proportional to the reproducibility of the experimental findings. By adhering to the principles outlined in this guide—robust synthesis and characterization, standardized and well-controlled biological assays, and a thoughtful consideration of alternatives—researchers can build a solid foundation of reliable data. This commitment to scientific integrity is not merely about avoiding errors; it is about building a body of knowledge that is both trustworthy and impactful, ultimately accelerating the translation of promising molecules into tangible benefits for science and medicine.

References

  • An In-depth Technical Guide to 4-(o-Methoxythiobenzoyl)morpholine: Synthesis, Characterization, and Biological Evaluation. Benchchem.
  • Application Notes and Protocols for the Quantification of Morpholine Derivatives. Benchchem.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • Mode of action of morpholine derivatives. PubMed.
  • 4-MORPHOLINEMETHANETHIOL. gsrs.
  • 4-MORPHOLINEMETHANETHIOL - cosmetic ingredient. Genie.
  • A Researcher's Guide to Methanethiol Measurement: A Cross-Validation of Leading Techniques. Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. PMC.
  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris. (2025).
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. (2024).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's. PMC.
  • Editorial: Advances in alternative methods in preclinical pharmacology and toxicology. PMC. (2023).

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Validation

Control experiments for research using 4-Morpholinemethanethiol

A Senior Application Scientist's Guide to Control Experiments for Research Using Thiol-Containing Morpholine Derivatives Abstract The integration of the morpholine scaffold and a thiol group into a single small molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Control Experiments for Research Using Thiol-Containing Morpholine Derivatives

Abstract

The integration of the morpholine scaffold and a thiol group into a single small molecule presents both significant opportunities and unique challenges in drug discovery and chemical biology. The morpholine ring is a privileged structure known to improve physicochemical properties, while the thiol group offers a reactive handle for covalent interactions or redox modulation. However, these same properties can lead to experimental artifacts if not properly controlled. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing robust control experiments. We will dissect the requisite controls for both the morpholine scaffold and the thiol moiety, ensuring that experimental findings are specific, reproducible, and mechanistically sound.

Introduction: The Duality of Morpholine and Thiol

The morpholine ring is a common heterocyclic motif in medicinal chemistry, often incorporated into drug candidates to enhance properties like aqueous solubility, metabolic stability, and central nervous system penetration.[1] Its prevalence in approved CNS drugs underscores its value.[1][2] When combined with a chemically reactive functional group like a thiol (-SH), the resulting molecule, such as 4-Morpholinemethanethiol, becomes a tool with the potential for high-potency interactions but also a high risk of non-specific activity.

The thiol group is a potent nucleophile and a reducing agent, capable of forming disulfide bonds, chelating metals, and reacting with electrophilic species.[3][4] This reactivity is the source of many biological effects but is also a primary cause of assay interference.[5] Therefore, a rigorous, multi-tiered control strategy is not just recommended; it is essential for the validation of any data generated with such compounds.

Part 1: Deconstructing the Molecule - A Tiered Control Strategy

A successful control strategy isolates the effects of each component of the test compound. For a molecule like 4-Morpholinemethanethiol, this means independently verifying the contributions of the morpholine scaffold, the thiol group, and the intact molecule.

G cluster_0 Tier 1: Foundational Controls cluster_1 Tier 2: Specificity & Target Engagement Controls cluster_2 Tier 3: Off-Target & Artifact Controls cluster_3 Data Interpretation A Vehicle Control (e.g., DMSO) B Positive Control (Known Activator/Inhibitor) J Validated Biological Effect A->J Accounts for solvent effects C Negative Control (Untreated/Mock) B->J Confirms assay validity D Scaffold Control (Morpholine-only analog) E Blocked-Thiol Control (e.g., -S-CH3 analog) D->J Isolates effect of thiol F Target-Specific Control (e.g., siRNA/CRISPR Knockdown) E->J Confirms thiol is required F->J Links effect to specific target G Thiol Reactivity Control (Competition with NEM) H Redox Activity Control (Assay with/without DTT) G->J Rules out non-specific thiol reactivity I Compound Stability Assay (LC-MS over time) H->J Rules out general redox effects I->J Confirms compound integrity

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Safety & Regulatory Compliance

Safety

4-Morpholinemethanethiol proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-Morpholinemethanethiol requires a rigorous, causality-driven approach to laboratory safety. This compound presents a dual-hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-Morpholinemethanethiol requires a rigorous, causality-driven approach to laboratory safety. This compound presents a dual-hazard profile: the intense, pervasive odor and volatility of a primary thiol, combined with the corrosivity and aquatic toxicity inherent to the morpholine ring.

Direct disposal of this compound into standard organic waste streams is strictly prohibited due to the risk of volatile mercaptan release and dangerous cross-reactivity. The gold-standard methodology for thiol disposal is oxidative neutralization . By treating the waste with an excess of sodium hypochlorite (NaOCl), the malodorous thiol (-SH) group is irreversibly oxidized into a highly water-soluble, odorless sulfonic acid (-SO3H)[1]. This mechanistic conversion eliminates the inhalation hazard and stabilizes the molecule for safe downstream processing.

Below is the validated, step-by-step operational protocol for the safe neutralization and disposal of 4-Morpholinemethanethiol.

Chemical Profile and Stoichiometric Planning

To ensure a self-validating protocol, we must calculate the exact stoichiometry required for complete oxidation. The underlying chemical reaction proceeds as follows: R-SH + 3 NaOCl → R-SO3H + 3 NaCl

A 25% molar excess of hypochlorite is critical to drive the reaction to completion and prevent the formation of partially oxidized, highly reactive disulfides[2].

Table 1: Chemical and Hazard Profile

Property Detail
Chemical Name 4-Morpholinemethanethiol
CAS Number 4432-42-2[3]
Molecular Formula C5H11NOS

| Primary Hazards | Malodorous (Mercaptan), Corrosive (Morpholine derivative), Aquatic Toxin[4] |

Table 2: Stoichiometric Requirements for Oxidation (Per 0.1 mol Thiol)

Reagent Quantity Operational Purpose
4-Morpholinemethanethiol 0.1 mol (~13.3 g) Target waste for neutralization.
Sodium Hypochlorite (5.25%) 500 mL Primary oxidizing agent (Includes 25% molar excess)[2].
Sodium Hydroxide (1M) As needed pH maintenance (Prevents toxic Cl₂ gas generation).

| Tetrahydrofuran (THF) | Minimal | Optional non-oxidizable solvent to reduce waste viscosity[2]. |

Step-by-Step Neutralization Protocol

Phase 1: Engineering Controls & Setup
  • Isolation: Conduct all operations inside a certified, high-velocity chemical fume hood. Ensure the sash is lowered to the optimal working height to protect against potential splashing[1].

  • PPE: Equip personnel with heavy-duty nitrile gloves (double-gloved), a chemical-resistant apron, and splash goggles.

  • Apparatus Assembly: Assemble a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and a pressure-equalizing addition funnel[2].

Phase 2: The Oxidation Workflow
  • Primary Charge: Pour 500 mL of commercial bleach (5.25% NaOCl) into the reaction flask. Begin moderate mechanical stirring.

  • Waste Preparation: Load 0.1 mol of 4-Morpholinemethanethiol into the addition funnel. If the waste is highly viscous, dissolve it in a minimal amount of a non-oxidizable solvent like THF to ensure smooth delivery[2].

  • Controlled Initiation: Begin adding the thiol dropwise. The oxidation is highly exothermic. Monitor the internal thermometer closely; the temperature should naturally rise, indicating the reaction has successfully initiated[2].

  • Thermal Management (Critical): Maintain the internal temperature strictly between 45°C and 50°C. If the temperature exceeds 50°C, pause the addition immediately and apply an ice bath to prevent thermal runaway. If the reaction fails to initiate after 10% of the thiol is added, gently warm the flask to 50°C until oxidation is confirmed[2].

Phase 3: pH Stabilization and Verification
  • pH Monitoring: As the reaction generates sulfonic acid, the pH of the solution will drop. It is critical to prevent the pH from falling below 6. Hypochlorite is highly unstable under acidic conditions and will rapidly degrade into lethal chlorine gas[2]. Add 1M NaOH dropwise if the pH approaches 6 to maintain a slightly alkaline environment.

  • Reaction Verification: Once the addition is complete, stir the mixture for an additional 15 minutes. Cautiously waft the headspace to check for residual thiol odor. If the odor persists, the reaction is incomplete; add an additional 50 mL of bleach and stir for 1 hour[1].

Phase 4: Final Disposal and Decontamination
  • Waste Containerization: Once neutralized and odorless, adjust the final pH to 6–8. Transfer the aqueous mixture into a designated, clearly labeled hazardous aqueous waste container. Do NOT pour the neutralized mixture down the drain , as the morpholine byproduct retains severe aquatic toxicity and must be incinerated by a licensed facility[4].

  • Glassware Decontamination: Immediately submerge all contaminated glassware, addition funnels, and syringes into a freshly prepared 1:1 bleach-water bath. Allow the equipment to soak for a minimum of 14 hours (overnight) to destroy any trace mercaptans embedded in the glass pores[5].

Process Visualization

G Start 4-Morpholinemethanethiol Waste Generation PPE Fume Hood & PPE Setup Start->PPE Oxidation NaOCl (Bleach) Oxidation (Dropwise Addition) PPE->Oxidation Glassware Glassware Decontamination (14h Bleach Soak) PPE->Glassware Contaminated Items Temp Thermal Control (Ice Bath, <50°C) Oxidation->Temp Exothermic pH pH Adjustment (Target pH 6-8) Temp->pH Reaction Complete Waste Hazardous Waste Collection pH->Waste

Logical workflow for the oxidative neutralization and disposal of 4-Morpholinemethanethiol.

References

  • [3] 4-MORPHOLINEMETHANETHIOL: FDA Global Substance Registration System. DrugFuture. Available at: [Link]

  • [5] How to Work with Thiols-General SOP. University of Rochester. Available at: [Link]

  • [2] PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at:[Link]

  • [4] Morpholine - SAFETY DATA SHEET. Penta Chemicals. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Morpholinemethanethiol

The Ultimate Operational & Safety Guide: Handling 4-Morpholinemethanethiol Executive Summary Handling 4-Morpholinemethanethiol (CAS: 4432-42-2) requires navigating a complex, dual-hazard chemical profile[1]. As a bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

The Ultimate Operational & Safety Guide: Handling 4-Morpholinemethanethiol

Executive Summary Handling 4-Morpholinemethanethiol (CAS: 4432-42-2) requires navigating a complex, dual-hazard chemical profile[1]. As a bifunctional molecule, it combines a morpholine ring—notorious for its aggressive permeability through standard elastomers—with a methanethiol (mercaptan) moiety that is highly volatile, toxic, and produces an overwhelmingly noxious odor[2]. Standard laboratory safety protocols and standard nitrile gloves are fundamentally inadequate for this reagent.

This guide provides drug development professionals and bench scientists with a causality-driven, self-validating framework for the safe handling, transfer, and oxidative disposal of 4-Morpholinemethanethiol.

Part 1: The Causality of Hazard & PPE Selection

To build a fail-safe operational plan, we must first understand why standard personal protective equipment (PPE) fails when exposed to this specific molecular structure.

The Morpholine Factor (Elastomer Degradation) Many researchers default to standard 4-8 mil nitrile gloves for organic synthesis. However, the morpholine substructure acts as a potent organic solvent. It rapidly permeates and swells the cross-linked lattices of standard nitrile rubber, leading to catastrophic breakthrough times often under 10 minutes[3]. Relying on nitrile provides a false sense of security.

The Methanethiol Factor (Olfactory Fatigue & Volatility) Methanethiol derivatives are detectable by the human nose at parts-per-billion (ppb) levels, but they rapidly induce olfactory fatigue (noseblindness). If a researcher relies on their sense of smell to detect a fume hood leak or glove permeation, they may already be exposed to toxic vapor concentrations[4]. Therefore, engineered containment and high-barrier PPE are non-negotiable.

Quantitative PPE Specifications

The following table synthesizes breakthrough data for the constituent chemical classes (Morpholine and Methanethiol) to guide PPE selection.

Glove MaterialMorpholine Breakthrough TimeThiol/Mercaptan ResistanceOperational Recommendation
Standard Nitrile (4-8 mil) < 10 minutes (Poor)[3]Fair (Volatile permeation)[4]DO NOT USE for primary handling.
Neoprene (15 mil) ~1.9 hours (Good)GoodAcceptable for incidental splash protection only.
Butyl Rubber (17-25 mil) > 8 hours (Excellent)ExcellentRecommended as the primary outer glove.
Polymer Laminate (Silver Shield) > 8 hours (Excellent)[5]ExcellentHighly Recommended as an inner base layer.

Part 2: Step-by-Step Operational Workflow

Every protocol step below is designed as a self-validating system , ensuring that containment is physically verified before proceeding to the next phase of the experiment.

Workflow A 1. Preparation (Fume Hood & Bleach Prep) B 2. PPE Donning (Butyl/Laminate Gloves) A->B C 3. Execution (Closed System Transfer) B->C D 4. Decontamination (Oxidative Quenching) C->D

Operational workflow for handling 4-Morpholinemethanethiol ensuring total containment.

Phase 1: Preparation & Containment Setup
  • Fume Hood Verification: Ensure the chemical fume hood is certified and actively drawing a minimum face velocity of 100 fpm. Clear all unnecessary clutter to prevent cross-contamination.

  • Spill Containment: Line the primary work area with a poly-backed chemical spill mat (absorbent side up).

  • Pre-emptive Quench Bath: Prepare a secondary containment tray holding a 10% Sodium Hypochlorite (bleach) solution. Causality: Having the oxidative quench bath ready before opening the reagent ensures immediate neutralization of any accidental drips, preventing the release of toxic methanethiol gas[6].

Phase 2: PPE Donning & Validation
  • Body Protection: Don a flame-resistant (FR) lab coat with knit cuffs, fully buttoned, followed by a chemical-resistant rubberized apron.

  • Eye Protection: Equip chemical splash goggles and an 8-inch face shield. Causality: The morpholine moiety is highly corrosive and can cause irreversible ocular damage upon vapor condensation or splashing[4].

  • Double-Gloving: Don polymer laminate inner gloves (e.g., Silver Shield)[5]. Over these, don heavy-duty Butyl rubber outer gloves (minimum 17 mil)[7].

  • Validation Check: Perform a tactile pressure test by trapping air in the outer butyl gloves and squeezing. Listen and feel for micro-punctures. Do not proceed if the seal is compromised.

Phase 3: Closed-System Execution
  • Inert Purging: Do not expose the reagent directly to the atmosphere. Insert a Nitrogen or Argon line via a needle into the reagent bottle's septum to maintain positive inert pressure.

  • Extraction: Use a gas-tight syringe equipped with a long stainless-steel needle to extract the required volume of 4-Morpholinemethanethiol.

  • Transfer: Inject the reagent directly into your sealed reaction vessel.

  • Immediate Quench: Immediately submerge the contaminated syringe and needle directly into the prepared bleach bath. Do not attempt to clean the syringe with standard organic solvents like acetone, as this will only aerosolize the thiol.

Part 3: Decontamination & Disposal Plan

The overwhelming stench and toxicity of the methanethiol group cannot be managed by simple dilution or evaporation; it requires targeted chemical destruction. The most reliable method is the oxidative conversion of the volatile thiol (-SH) into a highly water-soluble, non-volatile, and odorless sulfonate (-SO3H) using an excess of sodium hypochlorite (bleach)[6].

DeconPathway N1 4-Morpholinemethanethiol (Toxic & Volatile Thiol) N3 Morpholinemethanesulfonate (Water-Soluble, Odorless) N1->N3 Exothermic Oxidation (30 min) N2 Sodium Hypochlorite (NaOCl) (Excess Bleach Bath) N2->N3 Active Oxidant N4 Aqueous Basic Waste (Safe for EH&S Disposal) N3->N4 Liquid Transfer

Chemical degradation pathway: Oxidative quenching of volatile thiols to odorless sulfonates.

Protocol: Oxidative Decontamination
  • Submersion: Ensure all contaminated items (syringes, spatulas, empty vials) are completely submerged in the 10% bleach bath inside the fume hood.

  • Reaction Dwell Time: Allow the items to soak for a minimum of 30 minutes. Causality: The oxidation of thiols to sulfonates is an exothermic kinetic process that requires sufficient time to reach completion. Mild effervescence may be observed.

  • Validation Check (Odor Wafting): After 30 minutes, carefully waft the air directly above the quench bath. The complete absence of a garlic or skunk-like odor confirms the total destruction of the methanethiol moiety.

  • Waste Segregation: Pour the neutralized, aqueous sulfonate mixture into a designated, clearly labeled "Aqueous Basic Waste" carboy. Critical Warning: Do NOT mix this with acidic waste streams, as bleach (NaOCl) reacts with acids to release lethal chlorine gas.

  • PPE Doffing: Wash the outer butyl gloves with water and a mild detergent before removing them. Remove the outer gloves, then the face shield, and finally the inner laminate gloves. Dispose of the inner gloves in solid hazardous waste.

References

  • [1] Title: 4-MORPHOLINEMETHANETHIOL: FDA Global Substance Registration System | Source: drugfuture.com | URL:

  • [2] Title: 4-MORPHOLINEMETHANETHIOL - gsrs | Source: nih.gov | URL:

  • Title: Chemical Compatibility Guide for Gloves | Source: skagitcounty.net | URL:

  • [6] Title: Application Notes and Protocols for the Safe Handling... | Source: benchchem.com | URL:

  • [3] Title: Kimberly-Clark* Nitrile Gloves | Source: yale.edu | URL:

  • [5] Title: Safety Data Sheet SECTION 1: Identification... | Source: 3m.com | URL:

  • Title: METHYL MERCAPTAN - CAMEO Chemicals | Source: noaa.gov | URL:

  • [4] Title: Safety Data Sheet Methanethiol - SDS EU | Source: airliquide.com | URL:

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